DMBA
Description
7,12-dimethylbenz[a]anthracene appears as yellow to greenish-yellow crystals or a yellow solid. Odorless. Maximum fluorescence at 440 nm. Bluish-violet fluorescence in UV light. (NTP, 1992)
7,12-dimethyltetraphene is a tetraphene having methyl substituents at the 7- and 12-positions. It is a potent carcinogen and is present in tobacco smoke. It has a role as a carcinogenic agent. It is a member of tetraphenes and an ortho-fused polycyclic arene.
Dimethylbenzanthracene is a polycyclic aromatic hydrocarbon produced during combustion of fuels exhibiting carcinogenic activity. In addition, dimethylbenzanthracene is found in tobacco smoke. (NCI)
Polycyclic aromatic hydrocarbon found in tobacco smoke that is a potent carcinogen.
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
7,12-dimethylbenzo[a]anthracene | |
|---|---|---|
| Source | PubChem | |
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| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H16/c1-13-16-8-5-6-9-17(16)14(2)20-18(13)12-11-15-7-3-4-10-19(15)20/h3-12H,1-2H3 | |
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| Description | Data deposited in or computed by PubChem | |
InChI Key |
ARSRBNBHOADGJU-UHFFFAOYSA-N | |
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| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C2C=CC3=CC=CC=C3C2=C(C4=CC=CC=C14)C | |
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| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H16 | |
| Record name | 7,12-DIMETHYLBENZ[A]ANTHRACENE | |
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DSSTOX Substance ID |
DTXSID1020510 | |
| Record name | 7,12-Dimethylbenz(a)anthracene | |
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Molecular Weight |
256.3 g/mol | |
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| Description | Data deposited in or computed by PubChem | |
Physical Description |
7,12-dimethylbenz[a]anthracene appears as yellow to greenish-yellow crystals or a yellow solid. Odorless. Maximum fluorescence at 440 nm. Bluish-violet fluorescence in UV light. (NTP, 1992), Solid with a greenish-yellow tinge; [HSDB] Greenish-yellow or yellow odorless solid; [CAMEO] Light yellow powder; [Alfa Aesar MSDS] | |
| Record name | 7,12-DIMETHYLBENZ[A]ANTHRACENE | |
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| Record name | 7,12-Dimethylbenz(a)anthracene | |
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Flash Point |
187 °F (NTP, 1992), 86 °C | |
| Record name | 7,12-DIMETHYLBENZ[A]ANTHRACENE | |
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| Record name | 7,12-Dimethylbenz(a)anthracene | |
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Solubility |
less than 1 mg/mL at 64 °F (NTP, 1992), In water, 0.061 mg/L water at 25 °C, In water, 0.039 mg/L water (average of 6 measured values from literature at 24-27 °C), Slightly soluble in alcohol; soluble in carbon disulfide, toluene, May be solubilized in water by purines such as caffeine, tetramethyluric acid; nucleosides, adenosine, & guanosine also show a solvent action, Freely soluble in benzene; moderately soluble in acetone; slightly soluble in alcohol | |
| Record name | 7,12-DIMETHYLBENZ[A]ANTHRACENE | |
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| Record name | 7,12-Dimethylbenz(a)anthracene | |
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Vapor Pressure |
0.0000002 [mmHg], 6.8X10-7 mm Hg at 25 °C | |
| Record name | 7,12-Dimethylbenz(a)anthracene | |
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| Record name | 7,12-Dimethylbenz(a)anthracene | |
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Color/Form |
Plates, leaflets from acetone-alcohol, faint greenish-yellow tinge, Pale yellow plates from alcohol, acetic acid | |
CAS No. |
57-97-6 | |
| Record name | 7,12-DIMETHYLBENZ[A]ANTHRACENE | |
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| Record name | 7,12-Dimethylbenz[a]anthracene | |
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| Record name | 7,12-Dimethylbenz(a)anthracene | |
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| Record name | DMBA | |
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| Record name | Benz[a]anthracene, 7,12-dimethyl- | |
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| Record name | 7,12-Dimethylbenz(a)anthracene | |
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| Record name | 7,12-dimethylbenz[a]anthracene | |
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| Record name | 7,12-DIMETHYLBENZANTHRACENE | |
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| Record name | 7,12-Dimethylbenz(a)anthracene | |
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| Record name | 7,12-Dimethylbenz[a]anthracene | |
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Melting Point |
252 to 253 °F (NTP, 1992), 123 °C | |
| Record name | 7,12-DIMETHYLBENZ[A]ANTHRACENE | |
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| Record name | 7,12-Dimethylbenz(a)anthracene | |
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The Significance of Dmba As a Carcinogen and Research Tool
7,12-Dimethylbenz[a]anthracene (DMBA) is a powerful, organ-specific laboratory carcinogen and immunosuppressor that is widely utilized in cancer research. wikipedia.org As a member of the polycyclic aromatic hydrocarbon (PAH) family, this compound's carcinogenic properties are well-documented, making it a reliable agent for inducing tumor formation in animal models. researchgate.netscience-line.com This capability has established this compound as a crucial tumor initiator in many research laboratories. wikipedia.org
The carcinogenic activity of this compound stems from its metabolic activation into highly reactive intermediates that can bind to DNA, forming DNA adducts. researchgate.netf1000research.com This process can lead to mutations in critical genes, such as the Hras proto-oncogene, and trigger a cascade of cellular events that result in malignant transformation. f1000research.comresearchgate.netnih.gov Specifically, the metabolism of this compound by cytochrome P450 enzymes, particularly CYP1A1 and CYP1B1, is a crucial step in its activation to a carcinogenic form. oncotarget.com The resulting DNA adducts and oxidative damage to cellular components like lipids and proteins disrupt normal cellular functions and contribute to the development of cancer. researchgate.net
The significance of this compound in research is underscored by its ability to mimic the multi-step process of human carcinogenesis, providing a platform to study the initiation, promotion, and progression of cancer. science-line.comiiarjournals.org Its use allows for a greatly accelerated rate of tumor growth in some models, making many cancer studies feasible within a reasonable timeframe. wikipedia.org
An Overview of Dmba S Role in Carcinogenesis Models
Enzymatic Pathways of this compound Bioactivation
The metabolic activation of this compound is a multi-step process primarily mediated by phase I and phase II drug-metabolizing enzymes. The key pathway involves the formation of dihydrodiol epoxides, which are considered the ultimate carcinogenic metabolites of this compound. researchgate.netresearchgate.netoup.comnih.gov
Role of Cytochrome P450 Enzymes (e.g., CYP1B1) in this compound Metabolism
Cytochrome P450 (CYP) enzymes, a superfamily of heme-containing monooxygenases, play a critical role in the initial oxidation of this compound. nih.govoup.com Specifically, CYP1B1 is a key enzyme in the metabolic activation of this compound. nih.govoup.com Studies have shown that CYP1B1, often found in extrahepatic tissues, is essential for this compound's carcinogenic potential. nih.gov In fact, mice lacking the CYP1B1 gene are protected against this compound-induced tumors. nih.gov
CYP1B1 catalyzes the epoxidation of this compound at the 3 and 4 positions, forming the unstable intermediate this compound-3,4-epoxide. researchgate.netoup.com While other CYPs like CYP1A1 can also metabolize this compound, CYP1B1 is considered a primary driver of its activation to carcinogenic forms. nih.govacs.orgaacrjournals.org Research indicates that CYP1A1 is mainly responsible for converting this compound-3,4-diol to the anti-DMBA diol-epoxide, whereas CYP1B1 primarily facilitates the formation of the syn-DMBA diol-epoxide. acs.org The expression of these enzymes can be influenced by exposure to aryl hydrocarbon receptor (AhR) agonists. nih.govspandidos-publications.com
Microsomal Epoxide Hydrolase (EPHX1) in Metabolite Formation
Following the initial epoxidation by CYPs, microsomal epoxide hydrolase (EPHX1) plays a crucial role in the metabolic pathway. researchgate.netresearchgate.netoup.com EPHX1 hydrolyzes the highly reactive this compound-3,4-epoxide to form the more stable this compound-3,4-dihydrodiol. researchgate.netoup.com This dihydrodiol is a proximate carcinogen, meaning it is a precursor to the ultimate carcinogenic form. researchgate.net The importance of EPHX1 is highlighted by studies showing that mice deficient in this enzyme are resistant to this compound-induced carcinogenesis. oup.comnih.gov This demonstrates that EPHX1 is a critical enzyme for the bioactivation of this compound. oup.com
Formation of Diol Epoxides as Ultimate Carcinogens
The final and most critical step in the bioactivation of this compound is the further oxidation of the this compound-3,4-dihydrodiol by CYP enzymes, primarily CYP1A1 and CYP1B1. researchgate.netnih.gov This reaction forms the ultimate carcinogen, this compound-3,4-diol-1,2-epoxide (DMBADE). researchgate.netoup.comnih.gov These diol epoxides are highly electrophilic and can readily react with nucleophilic sites on DNA, forming stable DNA adducts. oup.comyale.edu The formation of these adducts can lead to mutations, particularly in critical genes like H-ras, which is a key event in the initiation of cancer. yale.edu
Metabolic Intermediates and Mutagenic Activation
The metabolic pathway of this compound involves several key intermediates, each with varying degrees of biological activity. The initial product, this compound-3,4-epoxide, is an unstable and reactive molecule. researchgate.net Its conversion to this compound-3,4-dihydrodiol by EPHX1 is a pivotal step, as this diol is a direct precursor to the ultimate carcinogen. researchgate.netoup.com
The this compound-trans-3,4-diol has been identified as a major and highly mutagenic metabolite. nih.gov In cell-mediated mutagenesis assays, this diol was found to be significantly more active than the parent this compound compound. nih.gov This high mutagenicity is attributed to its subsequent metabolism to the diol-epoxide, which is a major reactive metabolite responsible for the mutagenic effects of this compound in mammalian cells. nih.gov The formation of these mutagenic intermediates and their interaction with DNA are central to the carcinogenic process initiated by this compound. spandidos-publications.com
Influence of Genetic Factors on this compound Metabolism
Genetic variations can significantly impact an individual's susceptibility to the carcinogenic effects of this compound by altering the efficiency of its metabolic activation and detoxification pathways. iomcworld.comnih.gov Polymorphisms in genes encoding for key metabolizing enzymes, such as CYPs and EPHX1, can lead to differences in enzyme activity and expression levels. iomcworld.com
For instance, variations in the CYP1B1 gene can affect the rate at which this compound is converted to its reactive epoxide intermediates. nih.gov Similarly, genetic differences in EPHX1 can influence the formation of the proximate carcinogen, this compound-3,4-dihydrodiol. oup.com The expression of these enzymes is also regulated by the aryl hydrocarbon receptor (AhR), and genetic variations in the AhR signaling pathway can further contribute to individual differences in this compound metabolism. spandidos-publications.com These genetic predispositions can play a critical role in determining an individual's risk of developing cancer upon exposure to this compound. nih.gov Furthermore, the interplay between genetic factors and environmental exposures is a crucial determinant of cancer susceptibility. nih.gov
| Enzyme/Factor | Role in this compound Metabolism | Key Findings |
| Cytochrome P450 1B1 (CYP1B1) | Initial oxidation of this compound to this compound-3,4-epoxide. researchgate.netoup.com | Essential for this compound-induced carcinogenesis; knockout mice are protected. nih.gov Primarily forms syn-DMBA diol-epoxide. acs.org |
| Cytochrome P450 1A1 (CYP1A1) | Further oxidation of this compound-3,4-diol to the ultimate carcinogen. researchgate.net | Primarily forms anti-DMBA diol-epoxide. acs.org |
| Microsomal Epoxide Hydrolase (EPHX1) | Hydrolyzes this compound-3,4-epoxide to this compound-3,4-dihydrodiol. researchgate.netoup.com | Crucial for the bioactivation of this compound; knockout mice are resistant to its carcinogenic effects. oup.comnih.gov |
| Aryl Hydrocarbon Receptor (AhR) | Regulates the expression of CYP enzymes. spandidos-publications.com | Activation by this compound upregulates CYP enzymes, leading to increased metabolism and DNA damage. spandidos-publications.com |
| Metabolite | Description | Significance in Carcinogenesis |
| 7,12-Dimethylbenz[a]anthracene (this compound) | Parent polycyclic aromatic hydrocarbon. | Procarcinogen that requires metabolic activation. oup.com |
| This compound-3,4-epoxide | Initial unstable intermediate formed by CYP oxidation. researchgate.net | Highly reactive and a precursor to the proximate carcinogen. researchgate.net |
| This compound-3,4-dihydrodiol | Proximate carcinogen formed by the action of EPHX1. researchgate.net | A stable precursor to the ultimate carcinogen; shown to be highly mutagenic. nih.gov |
| This compound-3,4-diol-1,2-epoxide (DMBADE) | Ultimate carcinogen formed by further CYP oxidation. researchgate.netoup.comnih.gov | Highly electrophilic, reacts with DNA to form adducts, leading to mutations and cancer initiation. oup.comyale.edu |
Molecular Mechanisms of Dmba Induced Carcinogenesis
DNA Damage and Adduct Formation
A critical step in the mechanism by which polycyclic aromatic hydrocarbons (PAHs) like DMBA induce cancer is the formation of DNA adducts—segments of DNA covalently bound to the chemical carcinogen. acs.orgwikipedia.orgiiab.me This interaction can damage DNA, interfering with normal cellular processes like replication and leading to mutations. iiab.me For this compound, this process typically requires metabolic activation by enzymes such as cytochrome P450 to form electrophilic metabolites, which are capable of reacting with nucleophilic sites on DNA. acs.org The resulting DNA adducts are considered critical biomarkers of exposure and potential carcinogenic risk. wikipedia.orgiiab.metandfonline.com
Types of this compound-DNA Adducts (e.g., dAdo, dGuo residues)
This compound is metabolically activated to form highly reactive bay-region diol-epoxides, which are responsible for the majority of DNA adducts. nih.govoup.com These reactive metabolites bind to purine (B94841) bases in DNA, primarily deoxyguanosine (dGuo) and deoxyadenosine (B7792050) (dAdo). nih.govaacrjournals.org
Two major diastereomeric bay-region diol epoxides, the syn- and anti-diol-epoxides (DMBADE), are formed. aacrjournals.org These lead to several identifiable adducts:
An adduct resulting from the reaction of the anti-DMBADE with deoxyguanosine (anti-DMBADE-dGuo). nih.govaacrjournals.org
An adduct formed from the anti-DMBADE with deoxyadenosine (anti-DMBADE-dAdo). aacrjournals.org
An adduct created by the reaction of the syn-DMBADE with deoxyadenosine (syn-DMBADE-dAdo). aacrjournals.org
An adduct from the syn-DMBADE with deoxyguanosine (syn-DMBADE-dGuo). nih.gov
Factors Influencing DNA Adduct Levels (Dose, Time, Cell Type)
The quantity of this compound-DNA adducts formed is influenced by several key factors, including the dose of this compound, the time elapsed since exposure, and the specific cell or tissue type involved.
Dose: There is a clear dose-dependent relationship in adduct formation. Studies in hamster cheek pouch epithelium showed that adduct formation increased rapidly with this compound concentrations from 0.05 to 5.0 µg. aacrjournals.org Similarly, in rat mammary glands, total this compound-DNA binding increased across all investigated doses, from 1 mg to 20 mg per rat. nih.gov
Table 1: Dose-Dependent Formation of this compound-DNA Adducts in Rat Mammary Gland
| This compound Dose (mg/rat) | Total Binding (nmol this compound/mol DNA) |
|---|---|
| 1 | 39.3 ± 6.1 |
| 3 | 158.0 ± 16.9 |
| 5 | 194.7 ± 9.9 |
| 10 | 326.9 ± 21.5 |
| 20 | 443.2 ± 20.8 |
Time: The level of DNA adducts changes over time following a single exposure. In hamster cheek pouch studies, adduct formation after a single application rose slowly, reaching a peak value at 36 hours. aacrjournals.org These levels then decreased very slowly, with adducts still detectable as late as 5 weeks after the initial application. aacrjournals.org In mouse epidermis, the ratio of anti to syn-DMBA-diol-epoxide-DNA adducts was observed to increase with time. aacrjournals.org
Cell and Tissue Type: The extent of DNA adduct formation can vary significantly between different tissues, even within the same animal. nih.gov For instance, following intravenous administration in rats, the maximum level of DNA binding was higher in the liver (a non-target tissue for this compound-induced cancer) than in the mammary gland (the target tissue). nih.govoup.com This indicates that the absolute level of adduct formation alone is not a sufficient stimulus for cancer induction and that tissue-specific factors, such as DNA repair capacity and cell proliferation rates, play a crucial role. nih.govoup.com
Specificity of Adduct Formation at Nucleophilic Sites
The formation of DNA adducts is not random; it is directed toward specific, chemically reactive sites within the DNA molecule. wikipedia.org The reactive electrophilic metabolites of this compound, such as diol-epoxides, are attracted to nucleophilic sites in the DNA bases. wikipedia.orgwikiwand.com The N7 position of guanine (B1146940) and the N3 and N7 positions of adenine (B156593) are considered the most nucleophilic sites and are therefore primary targets for adduct formation, in contrast to exocyclic oxygen atoms. wikipedia.orgwikiwand.com The N7 position of guanine is particularly susceptible as it is exposed in the major groove of the DNA double helix, making it sterically accessible to bulky carcinogen metabolites. wikipedia.orgwikiwand.com
Role of DNA Adducts as Biomarkers of Exposure and Carcinogenic Activity
DNA adducts serve as valuable molecular biomarkers. wikipedia.orgiiab.me Their detection in a tissue provides direct evidence of exposure to a carcinogen and indicates that the chemical has reached and reacted with the genetic material, representing a "biologically effective dose". wikipedia.orgtaylorandfrancis.com The presence of an adduct signifies that the initial molecular event necessary for chemical carcinogenesis has occurred. iiab.me
While the presence of adducts indicates exposure and potential risk, it does not automatically mean cancer will develop. wikipedia.orgiiab.me The carcinogenic outcome is also dependent on the persistence of these adducts and the cell's ability to repair the DNA damage. aacrjournals.org Nonetheless, quantifying DNA adducts is a crucial tool in toxicology and molecular epidemiology for assessing exposure to carcinogens and understanding their mechanisms of action. wikipedia.orgtandfonline.com
Photochemical Activation and DNA Adduct Formation
In addition to metabolic activation, this compound can be activated by light to form products that damage DNA. nih.gov Light irradiation can convert this compound into several photoproducts, including 7-hydroxymethyl-12-methylbenz[a]anthracene (B1218729) and 12-hydroxymethyl-7-methylbenz[a]anthracene. nih.govmdpi.com When this compound is irradiated with light in the presence of DNA, multiple covalent DNA adducts are formed. nih.govresearcher.life
Importantly, the profile of DNA adducts generated through photochemical activation is different from the adducts formed via metabolic activation by liver microsomes. nih.govmdpi.com This suggests that photo-irradiation leads to genotoxicity through distinct activation pathways. nih.govmdpi.com These findings indicate that environmental exposure to this compound coupled with light, such as UV radiation, could represent an alternative route to its carcinogenic activity.
Genomic Instability and Mutational Signatures
The formation of this compound-DNA adducts, if not properly repaired, can lead to errors during DNA replication, resulting in permanent mutations and broader genomic instability. nih.govresearchgate.net This instability is a hallmark of cancer and can manifest as both changes in chromosome number and structure, as well as specific patterns of base-pair substitutions known as mutational signatures. nih.gov
This compound-induced tumors often display significant chromosomal alterations. nih.gov For example, analysis of mammary tumors from mice exposed to this compound revealed more chromosomal imbalances compared to control tumors, implicating this compound-induced chromosomal instability in the promotion of tumorigenesis. nih.gov Furthermore, deficiencies in DNA repair pathways, such as Nucleotide Excision Repair (NER), can enhance the mutagenic effects of this compound. oup.com
DNA sequencing of this compound-induced tumors has revealed a characteristic mutational signature. The predominant mutations are base pair substitutions, particularly A:T→T:A and G:C→T:A transversions. researchgate.netoup.com In the lacI gene in rat mammary tissue, A:T→T:A transversions accounted for 44% of independent mutations. oup.com This signature, with a strong preference for T:A > A:T transversions, has been consistently observed in controlled experiments across different cell types and is considered a hallmark of this compound exposure. researchgate.net These specific mutational patterns can provide clues about the etiology of tumors and the underlying mechanisms of DNA damage and repair. nih.gov For instance, a frequent mutation observed in this compound-induced skin tumors is a specific CAA to CTA transversion at codon 61 of the H-ras gene, which is linked to adenine adducts formed by both syn- and anti-diol epoxides. aacrjournals.org
Induction of Mutations in Oncogenes (e.g., Hras, c-Myc)
The chemical carcinogen 7,12-Dimethylbenz[a]anthracene (this compound) is a potent initiator of cancer, primarily through its ability to induce mutations in key oncogenes. One of the most well-documented targets of this compound is the Hras gene. e-crt.orgmolbiolcell.orgaacrjournals.orgnih.gov Studies have consistently shown that this compound treatment leads to specific point mutations in Hras, particularly at codon 61. e-crt.orgaacrjournals.orgunlp.edu.ar The characteristic mutation is a CAA to CTA transversion, resulting in a glutamine to leucine (B10760876) substitution (Q61L), which is an activating mutation. unlp.edu.aroncotarget.com This specific mutation is a hallmark of this compound-induced skin tumors and has been observed in over 90% of papillomas and carcinomas in mouse models. aacrjournals.orgnih.gov The frequency of Hras mutations can be high, with some studies reporting its presence in all this compound-induced mammary carcinomas in certain mouse models. nih.gov In rat salivary gland tumors induced by this compound, point mutations in codons 12 and 61 of the Hras oncogene were observed at a frequency of 13.9%. e-crt.org
Beyond Hras, this compound also influences the expression of other critical oncogenes, such as c-Myc. Elevated expression of c-Myc has been observed in this compound-induced mammary tumors. nih.govphypha.ir Studies have shown that this compound can cause a significant increase in the expression of c-Myc in various tissues, including the lung and kidney, at early time points following treatment. iiarjournals.org This upregulation of c-Myc is considered a potential initiating event in this compound-induced carcinogenesis. iiarjournals.orgresearchgate.net
Mutations in Tumor Suppressor Genes (e.g., TP53, PTEN, PIK3CA)
In addition to activating oncogenes, this compound-induced carcinogenesis involves the inactivation of tumor suppressor genes through mutations. The TP53 gene, a critical guardian of the genome, is a target of this compound, although the frequency of mutations can vary depending on the tumor model. umass.eduoup.com In hamster buccal pouch carcinomas induced by this compound, p53 mutations were detected in 25% of the tumors. oup.com However, in some models of this compound-induced mammary tumors in mice, p53 mutations appear to be infrequent. umass.edu One study found that while p53 protein was overexpressed in cultured cell lines from this compound-induced tumors, the gene sequence remained wild-type, suggesting that overexpression might be related to in vitro conditions. umass.edu Another study reported that this compound application upregulated the expression of mutated p53 at the protein level in mouse skin. oatext.com
The tumor suppressor gene PTEN is also frequently mutated in this compound-induced tumors. unlp.edu.aroncotarget.comresearchgate.netoncotarget.comnih.govnih.gov Whole-exome sequencing of this compound-induced mouse mammary tumors revealed that 55% of the tumors had mutations affecting Pten. unlp.edu.aroncotarget.comresearchgate.net The loss of a wild-type Pten allele is a common event in these tumors. nih.gov
Furthermore, the PIK3CA gene, which encodes the catalytic subunit of phosphatidylinositol 3-kinase, is a significant target for this compound-induced mutations. unlp.edu.aroncotarget.comresearchgate.netoncotarget.comnih.govnih.gov In long-latency this compound-induced mouse mammary tumors, a high frequency of Pik3ca mutations was observed in 50% of the tumors. unlp.edu.aroncotarget.comresearchgate.net Notably, 82% of these tumors carried the Pik3ca H1047L/R hot-spot mutation, which is also commonly found in human breast cancer. unlp.edu.arresearchgate.netoncotarget.comnih.gov This specific mutation is an activating mutation that promotes cell proliferation and survival. nih.govnih.gov
| Gene | Mutation Type | Frequency in this compound-Induced Tumors | Tissue/Model | Reference |
| Hras | Point mutation (codon 61, CAA to CTA) | >90% | Mouse skin tumors | aacrjournals.orgnih.gov |
| Hras | Point mutation (codons 12 and 61) | 13.9% | Rat salivary gland tumors | e-crt.org |
| Hras | Point mutation (codon 61) | 100% | Mouse mammary carcinomas | nih.gov |
| TP53 | Mutation | 25% | Hamster buccal pouch carcinomas | oup.com |
| TP53 | Infrequent mutation | Low | Mouse mammary tumors | umass.edu |
| PTEN | Mutation | 55% | Mouse mammary tumors | unlp.edu.aroncotarget.comresearchgate.net |
| PIK3CA | Mutation | 50% | Mouse mammary tumors | unlp.edu.aroncotarget.comresearchgate.net |
| PIK3CA | H1047L/R hot-spot mutation | 82% of mutated cases | Mouse mammary tumors | unlp.edu.arresearchgate.netoncotarget.comnih.gov |
Dysregulation of Cellular Signaling Pathways
The carcinogenic effects of this compound are mediated through the dysregulation of several critical cellular signaling pathways that control cell growth, proliferation, and survival.
PI3K/Akt/mTOR Signaling Pathway Activation
The phosphatidylinositol 3-kinase (PI3K)/Akt/mammalian target of rapamycin (B549165) (mTOR) pathway is a central regulator of cell survival and proliferation, and its activation is a key event in this compound-induced carcinogenesis. nih.govoup.comnih.gov Studies have shown that this compound exposure leads to the activation of this pathway in various tissues. nih.govoup.comresearchgate.netdntb.gov.ua In this compound-induced mouse mammary tumors, transcriptome profiling has revealed a significant activation of the PI3K-Akt pathway. unlp.edu.aroncotarget.comresearchgate.netoncotarget.comnih.govnih.gov This activation is often a consequence of activating mutations in Pik3ca and/or loss-of-function mutations in Pten. unlp.edu.aroncotarget.comresearchgate.netoncotarget.comnih.govnih.gov Immunohistological analysis has shown increased phosphorylation of Akt1 and activation of mTOR in this compound-treated primordial oocytes. nih.govoup.com The activation of the PI3K/Akt/mTOR pathway promotes cell proliferation and survival, contributing to tumor development. nih.gov
MAPK/Erk Pathway Activation
The Mitogen-Activated Protein Kinase (MAPK)/Extracellular signal-regulated kinase (Erk) pathway is another crucial signaling cascade that is activated by this compound. nih.govnih.govresearchgate.netspandidos-publications.com This pathway plays a significant role in transmitting signals from the cell surface to the nucleus, regulating processes such as cell proliferation, differentiation, and survival. researchgate.net In premalignant mammary tissues of mice treated with this compound, there is a significant increase in the activation and phosphorylation of Erk. nih.gov this compound-induced mammary carcinomas are often characterized by gene and protein expression indicating MAPK stimulation. nih.govresearchgate.netspandidos-publications.com This activation can be a downstream consequence of Hras mutations, which are frequently induced by this compound. nih.govresearchgate.netspandidos-publications.com The continuous activation of the MAPK/Erk pathway contributes to cellular differentiation and tumorigenesis. nih.govresearchgate.netspandidos-publications.com
Wnt/β-Catenin Signaling Pathway Modulation
The Wnt/β-catenin signaling pathway is essential for embryonic development and tissue homeostasis, and its aberrant activation is strongly implicated in cancer. nih.gov this compound has been shown to modulate this pathway, contributing to carcinogenesis. nih.gov In this compound-induced hamster buccal pouch carcinomas, there is a correlation between the accumulation of β-catenin and the activation of Wnt signaling. nih.gov This aberrant activation of the Wnt/β-catenin pathway is observed during the sequential development of carcinomas from hyperplasia to invasive cancer. nih.gov The tumor promoter TPA, often used in conjunction with this compound in skin carcinogenesis models, has been shown to activate Wnt/β-catenin signaling. pnas.org Furthermore, studies have indicated that pomegranate extract can exert chemopreventive effects against this compound-induced mammary tumorigenesis by disrupting Wnt/β-catenin signaling. mdpi.com
NF-κB Signaling Pathway Activation
The Nuclear Factor-kappa B (NF-κB) signaling pathway is a critical regulator of the inflammatory response, cell survival, and proliferation. spandidos-publications.commdpi.com Its activation is a key event in this compound-induced carcinogenesis. nih.gov this compound has been shown to activate the NF-κB pathway in various experimental models. spandidos-publications.comaacrjournals.org In non-transformed human mammary epithelial cells, this compound activates NF-κB DNA binding and upregulates the NF-κB regulated cell survival gene A1/BFL1. aacrjournals.org This suggests that the NF-κB inducible anti-apoptotic pathway is involved in mammary cell survival after this compound exposure. aacrjournals.org In a mouse model of skin carcinogenesis, the IκB/NF-κB signaling pathway was markedly activated by this compound treatment. spandidos-publications.com The activation of NF-κB leads to the production of pro-inflammatory cytokines, contributing to the inflammatory environment that promotes tumor development. spandidos-publications.com
| Signaling Pathway | Key Molecules Involved | Effect of this compound | Consequence | Reference |
| PI3K/Akt/mTOR | PI3K, Akt, mTOR | Activation | Increased cell survival and proliferation | unlp.edu.aroncotarget.comresearchgate.netoncotarget.comnih.govnih.govnih.govnih.govoup.comnih.govresearchgate.netdntb.gov.ua |
| MAPK/Erk | Ras, Raf, MEK, Erk | Activation | Increased cell proliferation and differentiation | nih.govnih.govresearchgate.netspandidos-publications.comresearchgate.netjci.org |
| Wnt/β-Catenin | Wnt, β-catenin, TCF/LEF-1 | Activation/Modulation | Increased cell proliferation and invasion | nih.govnih.govpnas.orgmdpi.comdntb.gov.uadntb.gov.ua |
| NF-κB | NF-κB, IκB, IKK | Activation | Increased inflammation and cell survival | nih.govspandidos-publications.comaacrjournals.orgfrontiersin.org |
Estrogen Receptor (ER) Signaling Pathway Activation
The activation of the Estrogen Receptor (ER) signaling pathway is a significant factor in this compound-induced carcinogenesis, particularly in hormone-responsive tissues like the mammary gland. This compound has been shown to enhance ER signaling, which plays a crucial role in promoting cell proliferation and survival. nih.gov Studies have indicated that this compound induction not only leads to the development of organ cancers but also stimulates the signaling of estrogen receptors α (ERα) and ERβ. unpad.ac.id
In animal models, this compound exposure has been observed to promote carcinogenesis mediated by the human epidermal growth factor receptor 2 (ErbB2) through the enhanced activation of both ErbB2 and ER signaling pathways. nih.govspandidos-publications.com This synergistic effect contributes to genomic instability and tumor development. nih.gov Molecular analyses of premalignant mammary tissues from this compound-exposed MMTV-ErbB2 transgenic mice revealed increased mRNA levels of ER-targeted genes. nih.gov Furthermore, this compound induction in female Wistar rats has been shown to modulate ERα and ERβ, stimulating their signaling pathways along with Akt, a key protein in cell proliferation and survival. unpad.ac.id
Overexpression of AKT1, a serine/threonine-protein kinase, increases ERα levels by phosphorylating it at serine 167 (S167), which leads to decreased proteasomal degradation. researchgate.net This stabilization of ERα enhances its transcriptional activity, although high levels of AKT1 overexpression can suppress it. researchgate.net The activation of the ER signaling pathway by this compound, often in concert with other signaling pathways, underscores its critical role in the molecular mechanisms of this compound-induced cancer.
Table 1: Research Findings on this compound and Estrogen Receptor (ER) Signaling Pathway Activation
| Research Finding | Model System | Key Proteins/Genes Involved | Outcome | Reference |
|---|---|---|---|---|
| Enhanced ER signaling and genomic instability | MMTV-ErbB2 transgenic mice | ErbB2, ER, EGFR | Promoted mammary tumorigenesis | nih.gov |
| Stimulation of ERα, ERβ, and Akt signaling | Female Wistar rats | ERα, ERβ, Akt | Induced breast cancer | unpad.ac.id |
| Increased ERα levels via phosphorylation | In vitro / In vivo | AKT1, ERα (S167) | Decreased proteasomal degradation of ERα | researchgate.net |
Aryl Hydrocarbon Receptor (AhR) Activation
The Aryl Hydrocarbon Receptor (AhR) is a ligand-activated transcription factor that plays a pivotal role in the metabolism of xenobiotics, including this compound. nih.govfrontiersin.org this compound is a known ligand for the AhR. iomcworld.com Upon binding to this compound, the AhR translocates to the nucleus, where it forms a heterodimer with the Ah Receptor Nuclear Translocator (ARNT). frontiersin.org This complex then binds to Xenobiotic Response Elements (XREs) in the DNA, leading to the transcription of target genes, most notably cytochrome P450 enzymes like CYP1A1 and CYP1B1. frontiersin.orgnih.gov
The AhR-dependent upregulation of these enzymes is a double-edged sword. While it is a part of the cellular detoxification process, it also metabolizes this compound into mutagenic intermediates that can form DNA adducts, causing DNA damage and initiating tumorigenesis. nih.gov The role of AhR in this compound-induced carcinogenesis is complex, with some studies suggesting that its activation promotes tumor induction, while others report no significant difference in carcinogenesis between mice with and without AhR. frontiersin.org
Table 2: Research Findings on this compound and Aryl Hydrocarbon Receptor (AhR) Activation
| Research Finding | Key Proteins/Genes Involved | Mechanism | Outcome | Reference |
|---|---|---|---|---|
| This compound acts as a ligand for AhR | AhR, ARNT | Ligand binding, nuclear translocation, and dimerization | Activation of target gene transcription | frontiersin.orgiomcworld.com |
| Upregulation of cytochrome P450 enzymes | CYP1A1, CYP1B1 | AhR/ARNT complex binds to XREs | Metabolism of this compound to mutagenic intermediates | nih.govfrontiersin.org |
| Formation of DNA adducts | This compound metabolites | Covalent binding to DNA | DNA damage and initiation of tumorigenesis | nih.govnih.gov |
Role in Cell Proliferation and Survival
This compound significantly impacts cellular pathways that regulate cell proliferation and survival, thereby contributing to cancer development. oup.com Exposure to this compound can lead to the deregulation of genes critical for these processes. nih.gov One of the key mechanisms involves the activation of signaling pathways such as the phosphoinositide-3-kinase (PI3K)/Akt and the mammalian target of rapamycin (mTOR) pathways, which are known to promote cell proliferation and survival. nih.govoup.com
Studies have shown that this compound can upregulate the expression of cell cycle regulators like Cyclin D1 and the proto-oncogene c-Myc. nih.gov Furthermore, treatment with β-caryophyllene, a natural bicyclic sesquiterpene, has been shown to counteract this compound-induced skin carcinogenesis by reducing the expression of proliferating cell nuclear antigen (PCNA), cyclin D1, and suppressing the PI3K/Akt signaling pathway. nih.govumw.edu.pl This highlights the importance of the PI3K/Akt pathway in this compound-mediated cell proliferation.
In addition to promoting proliferation, this compound can also influence cell survival by modulating apoptotic pathways. For instance, in this compound-induced skin cancer models, the anti-apoptotic protein Bcl-2 is often upregulated. oatext.com Conversely, chemopreventive agents can exert their effects by upregulating pro-apoptotic genes like Bax, p53, caspase-3, and caspase-9, while downregulating Bcl-2. nih.gov The collective evidence indicates that this compound orchestrates a pro-tumorigenic environment by enhancing cell proliferation and inhibiting apoptosis through the modulation of multiple signaling pathways.
Table 3: Research Findings on this compound's Role in Cell Proliferation and Survival
| Research Finding | Model System | Key Pathways/Proteins Affected | Effect on Cell Proliferation/Survival | Reference |
|---|---|---|---|---|
| Upregulation of cell cycle regulators | Mammary tissues from this compound-treated rats | Cyclin D1, c-Myc | Increased cell proliferation | nih.gov |
| Activation of pro-survival signaling | Neonatal mouse ovaries | PI3K/Akt, mTOR | Promoted cell proliferation and survival | oup.com |
| Downregulation of proliferation markers by a chemopreventive agent | Swiss albino mice (skin cancer model) | PCNA, Cyclin D1, PI3K/Akt | Inhibition of cell proliferation | nih.govumw.edu.pl |
| Modulation of apoptotic proteins | Mouse skin | Bcl-2 (upregulated by this compound) | Inhibition of apoptosis | oatext.com |
Oxidative Stress and Reactive Oxygen Species (ROS) Generation
The carcinogenic activity of 7,12-Dimethylbenz[a]anthracene (this compound) is intricately linked to its ability to induce oxidative stress, a state characterized by an imbalance between the production of reactive oxygen species (ROS) and the cell's capacity to neutralize them through antioxidant defenses. researchgate.netfusabil.org This oxidative environment plays a significant role in both the initiation and promotion stages of carcinogenesis. nih.govmdpi.com
The metabolic activation of this compound is a primary driver of ROS generation. researchgate.netresearchgate.net Enzymes such as cytochrome P450 metabolize this compound into highly reactive intermediates, including diol epoxides. researchgate.netspandidos-publications.com These metabolites not only form DNA adducts but can also participate in redox cycling, a process that generates a continuous stream of ROS, such as superoxide (B77818) anions, hydrogen peroxide, and hydroxyl radicals. jocpr.comnih.govresearchgate.net The production of ROS by this compound's metabolic byproducts leads to widespread cellular damage, affecting critical biomolecules and impairing normal cellular functions. researchgate.netresearchgate.net
Research has consistently demonstrated that this compound exposure leads to a significant increase in markers of oxidative damage. One of the most prominent effects is lipid peroxidation, the oxidative degradation of lipids. researchgate.net This process damages cell membranes and generates reactive aldehydes, such as malondialdehyde (MDA), which can form adducts with DNA and proteins, thereby contributing to mutagenesis. frontiersin.orgscispace.com Studies have also documented a rise in protein oxidation, measured by an increase in carbonyl content, following this compound administration. scispace.com Furthermore, this compound induces oxidative DNA damage, leading to the formation of lesions like 8-hydroxyl-2'-deoxyguanosine (8-OHdG), which is a key biomarker for oxidative stress and a mutagenic lesion that can lead to genetic instability. nih.govundip.ac.id
The following table summarizes the reported effects of this compound on various biomarkers of oxidative stress.
Table 1: Effects of this compound on Oxidative Stress Markers
| Biomarker | Effect Reported in this compound-treated Models | Reference |
|---|---|---|
| Reactive Oxygen Species (ROS) | Increased | researchgate.netnih.gov |
| Hydrogen Peroxide (H₂O₂) | Increased | nih.govekb.eg |
| Lipid Peroxidation (e.g., MDA) | Increased | fusabil.orgresearchgate.netfrontiersin.orgscispace.com |
| Protein Oxidation (Carbonyl content) | Increased | scispace.com |
| Oxidized DNA Bases (e.g., 8-OHdG) | Increased | nih.gov |
Concurrently with the increase in oxidative damage, this compound disrupts the cell's antioxidant defense systems. This includes both non-enzymatic and enzymatic antioxidants. Levels of reduced glutathione (B108866) (GSH), a critical intracellular antioxidant that directly scavenges free radicals and is a cofactor for several antioxidant enzymes, are significantly depleted in this compound-exposed tissues. spandidos-publications.comfrontiersin.orgekb.egwaocp.org The depletion of GSH compromises the cell's ability to defend against this compound-induced apoptosis. nih.gov
The activities of major antioxidant enzymes are also profoundly altered. Numerous studies have reported decreased activity of enzymes such as superoxide dismutase (SOD), which converts superoxide radicals to hydrogen peroxide; catalase (CAT), which decomposes hydrogen peroxide; and glutathione peroxidase (GPx), which reduces hydrogen peroxide and lipid hydroperoxides using GSH. fusabil.orgresearchgate.netspandidos-publications.comjocpr.com The activities of glutathione reductase (GR) and glutathione S-transferase (GST), which are also crucial for the GSH-mediated detoxification system, are similarly diminished. researchgate.netjocpr.comwaocp.org This crippling of the antioxidant machinery exacerbates the state of oxidative stress, allowing for the accumulation of ROS and promoting the molecular events that lead to cancer.
The table below details the impact of this compound on key components of the cellular antioxidant defense system.
Table 2: Effects of this compound on Antioxidant Defense Systems
| Antioxidant | Effect Reported in this compound-treated Models | Reference |
|---|---|---|
| Glutathione (GSH) | Decreased | researchgate.netspandidos-publications.comfrontiersin.orgwaocp.org |
| Superoxide Dismutase (SOD) | Decreased / Altered | fusabil.orgresearchgate.netspandidos-publications.comjocpr.com |
| Catalase (CAT) | Decreased | fusabil.orgspandidos-publications.comjocpr.com |
| Glutathione Peroxidase (GPx) | Decreased | fusabil.orgresearchgate.netjocpr.com |
| Glutathione Reductase (GR) | Decreased | researchgate.netjocpr.com |
| Glutathione S-Transferase (GST) | Decreased | researchgate.netjocpr.comwaocp.org |
| Vitamin C | Decreased | frontiersin.org |
| Vitamin E | Decreased | frontiersin.org |
Dmba in Experimental Carcinogenesis Models
Rodent Models of DMBA-Induced Cancer
Rodent models are instrumental in cancer research, and this compound has been a cornerstone in the development of various cancer models. These models have significantly contributed to our understanding of tumor initiation, promotion, and progression.
The induction of mammary tumors by this compound in rodents is one of the most established and widely used models in breast cancer research. scielo.br
Sprague-Dawley Rats: This strain is highly susceptible to this compound-induced mammary carcinogenesis. scielo.br A single intragastric dose of this compound can lead to the development of mammary tumors in a high percentage of animals. scielo.br For instance, one study reported that 100% of Sprague-Dawley rats developed mammary carcinomas 13 weeks after a single 20 mg dose of this compound. scielo.br The tumors that develop are often hormone-dependent, mimicking aspects of human breast cancer. Subcutaneous administration of this compound into the mammary fat pad has also been shown to effectively induce mammary tumors with controlled localization. science-line.com Studies have also investigated the influence of factors like constant light exposure on this compound-induced mammary tumorigenesis in this rat model. nih.gov
BALB/c Mice: this compound is an effective carcinogen for inducing mammary tumors in BALB/c mice. researchgate.netusp.br Oral administration of this compound has been shown to induce various types of tumors, with mammary tumors being a significant outcome. researchgate.netusp.br In one study, 31.43% of female BALB/c mice that received this compound developed mammary tumors. researchgate.net The histological type most commonly diagnosed was adenoacanthoma. researchgate.net Combining this compound treatment with a heterozygous Trp53 knockout in BALB/c mice has been shown to accelerate the induction of ERα-positive mammary carcinomas with frequent Hras mutations. frontiersin.org Another study using an organoid-based model from heterozygous BALB/c-Trp53 knockout mice found that this compound induced low-grade adenocarcinomas. frontiersin.org
FVB Mice: FVB mice are also susceptible to this compound-induced mammary carcinogenesis. nih.gov Research has shown that FVB mice develop mammary tumors more rapidly compared to other strains like C57B/6 mice after this compound exposure. nih.gov One study observed that all female FVB mice developed tumors by 34 weeks of age after receiving weekly doses of this compound, with 75% of these being mammary tumors. nih.gov
MMTV-ErbB2 Mice: The Mouse Mammary Tumor Virus (MMTV)-ErbB2 transgenic mouse model, which overexpresses the ErbB2/Her2 oncogene, is a valuable tool for studying HER2-positive breast cancer. When these mice are exposed to this compound, mammary tumor development is significantly enhanced, with reduced tumor latency and increased tumor multiplicity. nih.govspandidos-publications.com This suggests a synergistic effect between the genetic predisposition (ErbB2 overexpression) and the chemical carcinogen (this compound). nih.gov this compound exposure in this model has been shown to promote carcinogenesis through the activation of both the ErbB2 and estrogen receptor (ER) pathways, as well as by inducing genomic instability. nih.gov Studies have also demonstrated that the IkkαAA mutation can retard this compound-induced tumor development in this model. pnas.org
| Rodent Model | Key Findings in this compound-Induced Mammary Carcinogenesis |
| Sprague-Dawley Rats | High susceptibility with 100% tumor incidence reported in some studies. scielo.br Subcutaneous injection allows for localized tumor induction. science-line.com |
| BALB/c Mice | Induces mammary tumors, with adenoacanthoma being a common histological type. researchgate.net Trp53 knockout accelerates tumor development. frontiersin.org |
| FVB Mice | Develop mammary tumors more rapidly than some other strains. nih.gov High tumor incidence observed. nih.gov |
| MMTV-ErbB2 Mice | This compound significantly enhances tumor development, reducing latency and increasing multiplicity. nih.govspandidos-publications.com Involves activation of ErbB2 and ER pathways. nih.gov |
The two-stage skin carcinogenesis model, involving initiation with a sub-carcinogenic dose of this compound followed by repeated applications of a tumor promoter, is a classic experimental system.
SENCAR Mice: This strain was specifically bred for its high sensitivity to two-stage skin carcinogenesis. osti.gov They are highly susceptible to tumor initiation by this compound. osti.govspandidos-publications.com Studies have shown that a single application of this compound followed by a promoter can lead to the development of papillomas and squamous cell carcinomas. spandidos-publications.comnih.gov
CD-1 Mice: CD-1 mice are also commonly used in skin carcinogenesis studies. spandidos-publications.comnih.gov Application of this compound to the skin of CD-1 mice has been shown to induce epidermal ornithine decarboxylase activity and tumor formation. nih.gov The model has been used to study the effects of various agents on tumor development. oup.com
Swiss Albino Mice: this compound is frequently used to induce skin tumors in Swiss albino mice. oatext.combohrium.comnih.govniscpr.res.in Topical application of this compound can lead to the development of skin squamous cell carcinoma. bohrium.comniscpr.res.in These models are often used to evaluate the chemopreventive potential of various natural and synthetic compounds. oatext.combohrium.comnih.govniscpr.res.in For example, studies have shown that certain compounds can prevent the formation of this compound-induced skin tumors and associated molecular changes. oatext.combohrium.com
| Mouse Strain | Key Findings in this compound-Induced Skin Carcinogenesis |
| SENCAR Mice | Highly sensitive to this compound initiation in the two-stage carcinogenesis model. osti.govspandidos-publications.com |
| CD-1 Mice | This compound induces epidermal changes and tumor formation. nih.govoup.com |
| Swiss Albino Mice | Widely used to induce skin squamous cell carcinoma and test chemopreventive agents. oatext.combohrium.comnih.govniscpr.res.in |
The Syrian hamster cheek pouch model is a well-established system for studying oral carcinogenesis. thejcdp.com
Syrian Hamster Cheek Pouch: Topical application of this compound to the hamster cheek pouch induces a sequence of changes from hyperplasia and dysplasia to squamous cell carcinoma, which closely mimics the progression of human oral cancer. thejcdp.comoup.com This model is extensively used to investigate the mechanisms of oral carcinogenesis and to test the efficacy of chemopreventive agents. oup.comnih.gov The accessibility of the cheek pouch allows for easy application of the carcinogen and monitoring of tumor development. thejcdp.comoup.com
| Animal Model | Key Findings in this compound-Induced Oral Carcinogenesis |
| Syrian Hamster Cheek Pouch | This compound application leads to a progression from hyperplasia to squamous cell carcinoma, mimicking human oral cancer. thejcdp.comoup.com |
This compound is known to have a potent ovotoxic effect, causing follicular depletion in the ovaries.
Neonatal Mouse Ovaries: In vitro and in vivo studies using neonatal mouse ovaries have shown that this compound exposure leads to the destruction of immature follicles and activation of primordial follicles. nih.govresearchgate.net This process involves the PI3K/Akt and mTOR signaling pathways. nih.gov Microarray analysis has revealed that this compound induces a complex mechanism of ovotoxicity involving genes associated with follicular atresia, tumorigenesis, and follicular growth. nih.gov Histomorphological analysis supports these findings, showing evidence of both follicular destruction and activation. nih.govresearchgate.net
| Model System | Key Findings in this compound-Induced Ovarian Ovotoxicity |
| Neonatal Mouse Ovaries | This compound causes destruction of immature follicles and activation of primordial follicles through PI3K/Akt and mTOR signaling. nih.govresearchgate.net |
In addition to solid tumors, this compound can also induce hematological malignancies.
In some mouse models, this compound administration has been shown to lead to the development of lymphoid tissue tumors. researchgate.netusp.br For instance, in a study with BALB/c mice, 11.43% of the this compound-treated animals developed tumors in lymphoid tissue. researchgate.netusp.br
This compound has also been utilized to induce lung tumors in mice.
Studies in BALB/c mice have demonstrated that oral administration of this compound can lead to the development of lung cancer. researchgate.netusp.br In one experiment, a significant percentage of mice receiving a low dose of this compound developed lung cancer. researchgate.net Another study using Connexin 43 heterozygous knockout mice found a significantly higher susceptibility to this compound-induced lung cancer compared to wild-type mice, specifically adenocarcinomas. nih.govnih.gov
| Organ System | Key Findings in this compound-Induced Carcinogenesis |
| Leukemia | This compound can induce tumors in lymphoid tissues in certain mouse strains. researchgate.netusp.br |
| Lung | Oral administration of this compound can induce lung cancer in mice. researchgate.netusp.br Connexin 43 deficiency increases susceptibility to this compound-induced lung adenocarcinomas. nih.govnih.gov |
Two-Stage Carcinogenesis Protocols (Initiation-Promotion)
The two-stage carcinogenesis protocol is a foundational model in cancer research used to study the distinct phases of tumor development: initiation and promotion. In this model, 7,12-Dimethylbenz[a]anthracene (this compound) is widely employed as a potent initiator. wikipedia.orgajpsonline.com The initiation phase involves a single, low-dose application of the carcinogen (this compound), which causes irreversible DNA mutations in the target cells. jove.comi-scholar.in This initial event is not sufficient to cause a tumor on its own but primes the cells for subsequent development. ajpsonline.com
The initiation by this compound is followed by the promotion phase, which involves repeated applications of a non-carcinogenic or weakly carcinogenic promoting agent. ajpsonline.com Common promoters used in conjunction with this compound include phorbol (B1677699) esters like 12-O-tetradecanoylphorbol-13-acetate (TPA) and croton oil. wikipedia.orgajpsonline.comnih.gov The promoter stimulates the proliferation of the initiated cells, leading to the clonal expansion of the mutated cell population and the formation of benign tumors, such as papillomas. jove.comdkfz.de
This protocol has been extensively used in mouse skin carcinogenesis models. ajpsonline.comnih.gov The process begins with the topical application of this compound, which forms stable DNA adducts. ajpsonline.comjove.com This can lead to mutations that activate proto-oncogenes, such as the c-Harvey (Ha)-ras oncogene, or inactivate tumor suppressor genes, which are critical events in tumor initiation. ajpsonline.com Subsequent, prolonged exposure to a promoter like TPA enhances cell proliferation and maintains sustained hyperplasia of the epidermis, driving the development of papillomas. jove.com Over time, a subset of these benign papillomas can progress to malignant tumors, such as squamous cell carcinomas (SCCs). jove.com The model provides a valuable tool for studying the specific molecular events associated with tumor initiation, promotion, and progression, including immune cell infiltration and angiogenesis. jove.com
The principles of initiation-promotion are not limited to the skin. A similar two-stage model has been demonstrated in the forestomach of mice, where intragastric administration of this compound as an initiator, followed by repeated treatment with TPA as a promoter, resulted in a high incidence of tumors. aacrjournals.org
Table 1: Key Features of the this compound-TPA Two-Stage Carcinogenesis Model
| Phase | Agent | Role | Molecular Events | Outcome |
|---|---|---|---|---|
| Initiation | This compound | Carcinogen | Induces random, irreversible DNA mutations (e.g., Ha-ras activation) through the formation of DNA adducts. ajpsonline.comjove.com | Primes cells for tumorigenesis. |
| Promotion | TPA / Croton Oil | Promoter | Enhances proliferation of initiated cells, causes sustained epidermal hyperplasia. ajpsonline.comjove.comdkfz.de | Leads to clonal expansion and development of benign papillomas. jove.com |
| Progression | (Spontaneous) | - | Further genetic/epigenetic changes. | A fraction of papillomas convert to malignant carcinomas (e.g., SCCs). jove.com |
Organoid-Based Carcinogenesis Models
Organoid-based models represent a significant advancement in cancer research, providing a three-dimensional (3D) in vitro system that more accurately mimics the complex structure and function of organs compared to traditional 2D cell cultures. wcrj.netijpsnonline.com These models have been successfully used to study chemical carcinogenesis, including the effects of this compound. ijbs.com
In these protocols, organoids are derived from normal tissues, such as mammary, lung, or liver tissues, and are then treated with a chemical carcinogen in vitro. ijbs.comnih.gov For instance, researchers have established an ex vivo model for chemical carcinogenesis by treating mouse tissue-derived organoids with genotoxic chemicals, including this compound. nih.govresearchgate.net After treatment, the organoids can be injected into immunocompromised mice (e.g., nude mice) to assess their tumorigenicity. nih.govresearchgate.net
A key finding from these studies is that this compound can induce carcinogenesis in organoid models, but the outcomes can differ from traditional in vivo models. frontiersin.orgnih.gov In one study using mammary tissue-derived organoids from heterozygous BALB/c-Trp53 knockout mice, in vitro treatment with this compound led to the formation of low-grade adenocarcinomas after injection into nude mice. frontiersin.orgnih.gov Interestingly, these organoid-derived tumors did not show the frequent Hras codon 61 mutations that are characteristic of mammary tumors induced by a single oral dose of this compound in the same mouse strain. frontiersin.orgnih.gov Instead, they exhibited different mutational patterns, such as G:C to T:A transversions and G:C to A:T transitions in other cancer-associated genes like Tgfbr2 and Tusc3. frontiersin.orgnih.gov
Furthermore, when these low-grade adenocarcinomas derived from organoids were passaged to other nude mice, they sometimes progressed to squamous cell carcinomas (SCCs). nih.govnih.gov This suggests that while organoid models can recapitulate carcinogenic events, the specific genetic and histological characteristics may be influenced by the in vitro culture conditions and the selective pressures involved. nih.gov These models are valuable for dissecting the early molecular events of carcinogenesis in a controlled environment, helping to clarify the mode of action of chemical carcinogens without the confounding effects of systemic metabolism and distribution. ijbs.comnih.gov
Assessment of Tumor Development and Histopathological Analysis
The assessment of tumor development in this compound-induced carcinogenesis models involves regular monitoring and detailed histopathological examination. In skin carcinogenesis models, tumor development is typically assessed by weekly palpation and counting of visible skin lesions (papillomas). jove.com The latency period (time to first tumor appearance), tumor incidence (percentage of tumor-bearing animals), and tumor multiplicity (average number of tumors per animal) are key parameters recorded throughout the experiment. researchgate.netnih.gov
Upon termination of the study, tumors and surrounding tissues are harvested for histopathological analysis. spandidos-publications.comresearchgate.net Tissues are stained with hematoxylin (B73222) and eosin (B541160) (H&E) for morphological evaluation by a pathologist. spandidos-publications.comresearchgate.net This analysis allows for the classification of tumors into different types and grades. For example, in this compound-induced mammary carcinogenesis in rats, tumors are often classified as cribriform carcinoma, comedo carcinoma, lipid-rich carcinoma, and adenocarcinoma squamous. oamjms.eu In mouse skin models, tumors are typically identified as papillomas, with a smaller proportion progressing to more malignant forms like keratoacanthomas and squamous cell carcinomas (SCCs). researchgate.net The progression to malignancy is often graded based on the degree of dysplasia and invasion. researchgate.net
Immunohistochemistry (IHC) is a crucial tool for further characterization of the tumors. Specific protein markers are used to identify cell types and molecular subtypes. In mammary tumors, for instance, IHC can detect the expression of:
Estrogen Receptor (ER) and Progesterone Receptor (PR) to determine hormone receptor status. oamjms.eu
Human Epidermal Growth Factor Receptor 2 (HER2) , an important oncogene. oamjms.eu
Ki67 , a marker for cell proliferation. oamjms.eu
Cytokeratins (e.g., CK8, CK14) and Smooth Muscle Actin (SMA) to distinguish between luminal and myoepithelial cells in adenocarcinomas. researchgate.net
This detailed analysis provides insights into the nature of the induced tumors and their relevance to human cancers. For example, this compound-induced mammary tumors in rats often show histopathological features and molecular subtypes (e.g., Luminal B, HER2-enriched, Triple-Negative) that are comparable to human breast cancer, making it a relevant preclinical model. oamjms.eu
Table 2: Histopathological Findings in this compound-Induced Mammary Tumors
| Histopathological Feature | Description | Common Findings in this compound Models |
|---|---|---|
| Tumor Type | Classification based on cellular arrangement and morphology. | Adenocarcinomas, Squamous Cell Carcinomas (SCCs), Cribriform Carcinoma, Comedo Carcinoma. researchgate.netoamjms.eu |
| Tumor Grade | Assessment of tumor aggressiveness based on cellular differentiation and structure. | Varies from low-grade adenocarcinomas to high-grade, poorly differentiated carcinomas. nih.govoamjms.eu |
| Cellular Composition | Identification of the cell lineages within the tumor. | Often biphasic, with both luminal epithelial (CK8-positive) and myoepithelial/basal (SMA-positive) components. spandidos-publications.comresearchgate.net |
| Molecular Subtype | Classification based on receptor status and proliferation markers. | Expression of ER, PR, and HER2 varies, allowing for subtyping analogous to human breast cancer (e.g., Luminal, HER2-positive). oamjms.eu |
| Genetic Mutations | Key driver mutations identified in tumor DNA. | Frequent Hras mutations at codon 61 are a hallmark of in vivo this compound-induced mammary tumors. nih.govspandidos-publications.com |
Genetic Background and Susceptibility in Models
The genetic background of the experimental animal model plays a critical role in determining susceptibility to this compound-induced carcinogenesis. nih.gov Different strains of mice and rats exhibit marked variations in their response to this compound, affecting tumor incidence, latency, and multiplicity. researchgate.netnih.govnih.gov
In mouse skin carcinogenesis, strains like LACA and FVB/N are known to be highly susceptible, while strains such as BALB/c and C57BL/6 are relatively resistant. nih.govoup.com For example, FVB/N mice are particularly susceptible to the malignant conversion of papillomas to carcinomas. oup.com Studies comparing susceptible (LACA) and resistant (BALB/c) strains suggest that the differences are not necessarily due to limitations in the metabolic activation of this compound in the resistant strain. nih.gov Instead, factors like the ability of this compound to also act as a promoter or differences in DNA repair capacity may contribute to the varied susceptibility. nih.gov
In mammary carcinogenesis models, genetic predisposition is also a key factor. The MMTV-ErbB2 transgenic mouse, which overexpresses the ErbB2 oncogene, shows significantly enhanced mammary tumor development when exposed to this compound. nih.gov This highlights a crucial interaction between a genetic predisposition (ErbB2 overexpression) and an environmental carcinogen (this compound). nih.gov
The tumor suppressor gene Trp53 is another critical determinant of susceptibility. Studies have shown that heterozygous BALB/c-Trp53 knockout mice have an increased susceptibility to this compound-induced mammary carcinogenesis compared to their wild-type counterparts. nih.govspandidos-publications.com This increased susceptibility is linked to the genomic instability associated with the partial loss of p53 function. spandidos-publications.com Similarly, in organoid models, this compound-treated mammary organoids from Trp53 heterozygous knockout mice showed tumorigenicity, whereas those from wild-type mice did not, mirroring the results from corresponding animal studies. nih.govresearchgate.net
Furthermore, studies in rats have identified specific quantitative trait loci (QTLs) on different chromosomes that affect tumor incidence, latency, and multiplicity in response to this compound, indicating that susceptibility is a complex, multigenic trait. researchgate.net
Table 3: Strain-Dependent Susceptibility to this compound-Induced Carcinogenesis
| Strain | Model Type | Susceptibility Level | Key Characteristics |
|---|---|---|---|
| FVB/N Mouse | Skin & Mammary | High | More susceptible to developing this compound-induced tumors compared to C57Bl/6. nih.gov High frequency of malignant conversion of skin papillomas. oup.com |
| C57BL/6 Mouse | Skin & Mammary | Resistant | Develops fewer skin tumors than FVB/N mice. oup.com Mammary tumors appear later and are less aggressive than in FVB mice. nih.gov |
| BALB/c Mouse | Skin & Mammary | Resistant | Resistant to two-stage skin carcinogenesis. nih.gov Heterozygous knockout of Trp53 in this strain significantly increases susceptibility to mammary tumors. nih.govspandidos-publications.com |
| LACA Mouse | Skin | Susceptible | More effective complete carcinogen in LACA mice than in BALB/c mice. nih.gov |
| C3H/HeJ Mouse | Skin | Susceptible | TLR4-deficient mice that are more susceptible to this compound skin tumorigenesis than TLR4-normal C3H/HeN mice. researchgate.net |
Chemoprevention and Therapeutic Interventions in Dmba Induced Carcinogenesis
Modulation of DMBA Metabolism and Detoxification
A primary strategy to counteract this compound-induced carcinogenesis involves altering its metabolic pathway to favor detoxification over activation. This is largely achieved by modulating the activity of Phase I and Phase II metabolic enzymes.
The induction of Phase II detoxification enzymes is a critical mechanism for cancer chemoprevention. aacrjournals.org These enzymes, including quinone reductase (QR) and glutathione (B108866) S-transferase (GST), facilitate the metabolic detoxification of carcinogens like this compound, leading to their excretion and reducing their interaction with cellular DNA. aacrjournals.org Several compounds have demonstrated the ability to induce these protective enzymes.
For instance, 4′-bromoflavone (4′BF) has been shown to significantly induce QR activity in cultured murine hepatoma cells and the α- and μ-isoforms of GST in rat hepatoma cells. aacrjournals.orgnih.gov In dietary studies with rats, 4′BF increased QR activity and glutathione levels in multiple organs, including the liver and mammary gland. aacrjournals.orgnih.gov This induction of Phase II enzymes is a key factor in the chemopreventive efficacy of 4'BF against this compound-induced mammary tumorigenesis. aacrjournals.org Similarly, compounds like 1,2-dithiole-3-thione, ethoxyquin, and β-naphthoflavone have been found to inhibit this compound-induced tumorigenesis, with a strong correlation observed between their chemopreventive effects and the induction of QR and GST in the mammary gland. tandfonline.com
Other natural compounds have also shown promise. D-carvone, for example, has been found to increase the levels of Phase II enzymes like glutathione reductase (GR) and GST, contributing to its chemopreventive effects in a mouse skin carcinogenesis model. nih.gov Geraniol, a monoterpene, has also been shown to modulate Phase II detoxification agents, contributing to its ability to inhibit this compound-induced skin carcinogenesis. jeb.co.in Furthermore, a water extract of Prunella vulgaris L. was found to induce the activity of both QR and GST in human colorectal adenocarcinoma cells. koreascience.kr
The following table summarizes the effects of various compounds on Phase II enzyme activity in the context of this compound-induced carcinogenesis:
| Compound | Model System | Observed Effect on Phase II Enzymes | Reference(s) |
| 4′-bromoflavone (4′BF) | Cultured murine and rat hepatoma cells; Sprague Dawley rats | Significant induction of Quinone Reductase and Glutathione S-transferase | aacrjournals.orgnih.gov |
| 1,2-dithiole-3-thione | Sprague-Dawley rats | Induction of Quinone Reductase and Glutathione S-transferase | tandfonline.com |
| Ethoxyquin | Sprague-Dawley rats | Induction of Quinone Reductase and Glutathione S-transferase | tandfonline.com |
| β-naphthoflavone | Sprague-Dawley rats | Induction of Quinone Reductase and Glutathione S-transferase | tandfonline.com |
| D-carvone | Swiss albino mice | Increased levels of Glutathione Reductase and Glutathione S-transferase | nih.gov |
| Geraniol | Swiss albino mice | Modulation of Phase II detoxification agents | jeb.co.in |
| Prunella vulgaris L. extract | Human colorectal adenocarcinoma HT-29 cells | Induction of Quinone Reductase and Glutathione S-transferase activity | koreascience.kr |
Cytochrome P450 (CYP) enzymes, a family of Phase I metabolic enzymes, play a dual role in carcinogenesis. While they are essential for the metabolism of xenobiotics, they can also bioactivate procarcinogens like this compound into their ultimate carcinogenic forms. preprints.org Therefore, altering the activity of specific CYP isoforms is a key chemopreventive strategy.
This compound is metabolically activated by CYP enzymes, particularly CYP1B1, to form reactive metabolites that can bind to DNA and initiate cancer. nih.gov Research has shown that inhibiting the activity or expression of CYP1B1 can be a potent chemopreventive strategy. nih.gov For example, 4′-bromoflavone (4′BF) not only induces Phase II enzymes but also acts as a potent inhibitor of CYP1A1-mediated activity. aacrjournals.orgnih.gov This dual action of enhancing detoxification while inhibiting activation contributes to its effectiveness in preventing this compound-induced mammary tumors. aacrjournals.org
Similarly, a water extract of Prunella vulgaris L. has been shown to significantly inhibit this compound-induced CYP1A1 activity in human colorectal adenocarcinoma cells. koreascience.kr The monoterpene D-carvone has been observed to decrease the levels of Phase I enzymes, including Cytochrome P450, in a mouse model of skin carcinogenesis. nih.gov Geraniol has also been found to modulate the status of Phase I and Phase II detoxification enzymes, favoring the excretion of carcinogenic metabolites. nih.gov
The following table summarizes the effects of various compounds on Cytochrome P450 isoforms in the context of this compound-induced carcinogenesis:
| Compound | Model System | Observed Effect on Cytochrome P450 Isoforms | Reference(s) |
| 4′-bromoflavone (4′BF) | Female Sprague Dawley rats | Potent inhibitor of CYP1A1-mediated activity | aacrjournals.orgnih.gov |
| Prunella vulgaris L. extract | Human colorectal adenocarcinoma HT-29 cells | Significant inhibition of this compound-induced CYP1A1 activity | koreascience.kr |
| D-carvone | Swiss albino mice | Decreased levels of Cytochrome P450 | nih.gov |
| Geraniol | Golden Syrian hamsters | Modulation of Phase I detoxification enzymes | nih.gov |
Targeting DNA Damage and Repair Mechanisms
The carcinogenic effect of this compound is intrinsically linked to its ability to cause DNA damage. After metabolic activation, this compound forms DNA adducts, which, if not properly repaired, can lead to mutations in critical genes and initiate carcinogenesis. researchgate.net Therefore, targeting DNA damage and repair mechanisms presents a viable strategy for chemoprevention.
One approach involves enhancing the cellular response to DNA damage. For example, the deletion of the phosphatase regulator NIPP1 has been shown to increase the DNA-damage response in mice. nih.gov Following this compound administration, these mice exhibited a more pronounced accumulation of γH2AX, a marker of DNA damage, suggesting a heightened response. nih.gov Furthermore, there was an upregulation of key factors in the nucleotide-excision-repair (NER) pathway, which is crucial for repairing this compound-induced DNA adducts. nih.gov This enhanced DNA repair capacity was associated with resistance to chemically induced carcinogenesis. nih.gov
Conversely, some therapeutic strategies aim to exploit the reliance of cancer cells on specific DNA repair pathways. Cancer cells often have deficiencies in certain DNA repair mechanisms, making them more dependent on others for survival. Inhibiting these remaining pathways can lead to a synthetic lethal effect, where the combination of the existing defect and the inhibitor leads to cell death. mdpi.com While specific examples targeting this compound-induced tumors are still emerging, this approach holds significant promise for cancer therapy in general. mdpi.com
Research has also explored how the cellular microenvironment can influence DNA damage and repair. For instance, an acidic cellular microenvironment has been shown to modify carcinogen-induced DNA damage and repair processes. springermedizin.de This highlights the complex interplay of factors that can influence the efficacy of DNA-targeted therapies.
Intervention in Aberrant Signaling Pathways
This compound-induced carcinogenesis is not solely a result of genetic mutations but also involves the dysregulation of critical intracellular signaling pathways that control cell growth, proliferation, and survival. Intervening in these aberrant pathways is a major focus of modern cancer therapy.
The phosphatidylinositol 3-kinase (PI3K)/Akt/mammalian target of rapamycin (B549165) (mTOR) pathway is a central regulator of cell growth and survival, and its aberrant activation is a common feature in many cancers, including those induced by this compound. jst.go.jp this compound-induced mammary tumors in mice have been shown to have a high incidence of activating mutations in the Pik3ca gene, which encodes a catalytic subunit of PI3K, as well as loss-of-function mutations in the Pten gene, a negative regulator of the pathway. researchgate.netoncotarget.com This genetic evidence underscores the importance of the PI3K/Akt/mTOR pathway in this compound-induced tumorigenesis.
Several natural and synthetic compounds have been investigated for their ability to inhibit this pathway. Epifriedelinol, a triterpenoid, has been shown to ameliorate this compound-induced breast cancer in rats by regulating the PI3K/Akt pathway. jst.go.jp Treatment with epifriedelinol resulted in decreased protein levels of PI3K, Akt, and mTOR in mammary tissue. jst.go.jp Similarly, an extract of Taraxacum officinale (dandelion) has been found to regulate the PI3K/Akt pathway in a rat model of this compound-induced breast cancer. nih.gov
β-caryophyllene, a natural bicyclic sesquiterpene, has demonstrated chemopreventive effects in this compound-induced skin cancer in mice by, in part, reducing the expression of key components of the PI3K/Akt signaling pathway. umw.edu.pl These findings suggest that targeting the PI3K/Akt/mTOR pathway is a viable strategy for the prevention and treatment of this compound-induced cancers.
The following table summarizes the effects of various compounds on the PI3K/Akt/mTOR pathway in the context of this compound-induced carcinogenesis:
| Compound | Model System | Observed Effect on PI3K/Akt/mTOR Pathway | Reference(s) |
| Epifriedelinol | Albino rats | Decreased protein levels of PI3K, Akt, and mTOR | jst.go.jp |
| Taraxacum officinale extract | Albino rats | Regulated PI3K and Akt pathways | nih.gov |
| β-caryophyllene | Swiss albino mice | Marked reduction in the expression of PI3K/Akt signaling pathways | umw.edu.pl |
The Wnt/β-catenin signaling pathway plays a crucial role in embryonic development and tissue homeostasis, and its dysregulation is strongly implicated in various cancers. pnas.org In the context of this compound-induced carcinogenesis, this pathway has been shown to be aberrantly activated. This compound can increase cell proliferation and invasion through the induction of Wnt/β-catenin signaling. researchgate.net Studies have shown that this compound-induced mammary tumors in rats exhibit an upregulation of Wnt/β-catenin signaling. mdpi.com
Several chemopreventive agents have been shown to exert their effects by suppressing this pathway. Chlorophyllin, a derivative of chlorophyll, has been found to abrogate canonical Wnt/β-catenin signaling in a hamster model of this compound-induced oral cancer. nih.gov Dietary administration of chlorophyllin suppressed the development of carcinomas by altering the expression of several components of this pathway. nih.gov
A pomegranate emulsion has also been shown to interfere with activated β-catenin signaling during this compound-induced mammary tumorigenesis in rats. mdpi.com The treatment led to a reduced expression of nuclear and cytosolic β-catenin, a key effector of the Wnt pathway. mdpi.com Furthermore, research has indicated that the tumor promoter TPA, often used in conjunction with this compound in skin carcinogenesis models, activates Wnt/β-catenin signaling, and that this activation can be suppressed by inhibitors of casein kinase 1 (CK1), a component of the β-catenin destruction complex. pnas.org
The following table summarizes the effects of various compounds on the Wnt/β-catenin signaling pathway in the context of this compound-induced carcinogenesis:
| Compound | Model System | Observed Effect on Wnt/β-Catenin Signaling | Reference(s) |
| Chlorophyllin | Hamsters | Abrogated canonical Wnt/β-catenin signaling | nih.gov |
| Pomegranate Emulsion | Rats | Interfered with activated β-catenin signaling; reduced nuclear and cytosolic β-catenin | mdpi.com |
| Casein Kinase 1 Inhibitors | Mouse skin | Suppressed TPA-induced activation of Wnt/β-catenin signaling | pnas.org |
Modulation of NF-κB Signaling
The transcription factor nuclear factor-kappa B (NF-κB) is a crucial regulator of inflammation, immunity, cell proliferation, and apoptosis. frontiersin.org Its constitutive activation is linked to the development and progression of various cancers, including those induced by 7,12-Dimethylbenz[a]anthracene (this compound). frontiersin.orgmdpi.com Consequently, agents that can suppress NF-κB activation are considered to have potential as chemopreventive treatments. researchgate.net
In this compound-induced animal models, the expression of NF-κB p50 and p65 subunits is often elevated. iiarjournals.org Several natural compounds have demonstrated the ability to counteract this effect. For instance, quercetin (B1663063), a flavonoid found in many plants, has been shown to reduce tumor incidence in a hamster model of this compound-induced oral squamous cell carcinoma by suppressing NF-κB signaling. iiarjournals.org This suppression leads to the modulation of NF-κB's target genes, such as the anti-apoptotic Bcl-2 and the pro-apoptotic Bax, thereby promoting cancer cell apoptosis. iiarjournals.org Similarly, honokiol, a lignan (B3055560) from magnolia trees, has been found to reduce NF-κB expression in a rat model of this compound-induced mammary cancer. frontiersin.org
Other natural products that have shown promise in modulating NF-κB signaling in the context of this compound-induced carcinogenesis include:
Pterostilbene: This natural analog of resveratrol (B1683913) has shown anti-initiation and anti-promotion effects in a mouse model of this compound-induced skin cancer, with its mechanism potentially involving the NF-κB signaling pathway. bohrium.com
Pomegranate Emulsion (PE): In a rat model of this compound-induced mammary tumorigenesis, PE was found to prevent the degradation of IκBα, the inhibitory protein of NF-κB, thus hindering the translocation of NF-κB from the cytoplasm to the nucleus. mdpi.com
Cardamom: Ingestion of aqueous cardamom extract in this compound-treated mice blocked NF-κB activation and downregulated the expression of cyclo-oxygenase-2 (COX-2), a downstream target of NF-κB. cambridge.org
Rutin: This dietary flavonoid has been shown to downregulate NF-κB gene expression in a rat model of this compound-induced mammary gland carcinogenesis. researchgate.net
β-caryophyllene: This natural bicyclic sesquiterpene has been shown to mitigate neuroinflammatory responses by blocking NF-κB activation. umw.edu.pl
The modulation of NF-κB signaling by these compounds often correlates with a reduction in inflammatory markers, such as tumor necrosis factor-alpha (TNF-α), and an increase in apoptosis of cancer cells. frontiersin.orgresearchgate.net
Table 1: Effects of Natural Compounds on NF-κB Signaling in this compound-Induced Carcinogenesis
| Compound | Model System | Key Findings on NF-κB Signaling | Associated Effects | Reference |
| Quercetin | This compound-induced hamster buccal pouch carcinogenesis | Suppressed expression of NF-ĸB p50 and p65. | Reduced tumor incidence, induced apoptosis, modulated Bcl-2 and Bax expression. | iiarjournals.org |
| Honokiol | This compound-induced mammary cancer in rats | Reduced NF-κB protein expression. | Ameliorated liver marker enzymes, reversed abnormalities in inflammatory cytokines. | frontiersin.org |
| Pterostilbene | This compound/TPA-induced mouse skin SCC model | Implicated in anti-promotion effects. | Anti-initiation and anti-promotion effects. | bohrium.com |
| Pomegranate Emulsion | This compound-induced rat mammary tumorigenesis | Prevented IκBα degradation, hindered NF-κB translocation to the nucleus. | Decreased expression of COX-2 and HSP90. | mdpi.com |
| Cardamom | This compound-induced skin carcinogenesis in mice | Blocked NF-κB activation. | Down-regulated COX-2 expression. | cambridge.org |
| Rutin | This compound-induced mammary gland carcinogenesis in rats | Downregulated NF-κB gene expression. | Reduced inflammatory markers (IL-1β, IL-6, TNF-α), increased apoptosis. | researchgate.net |
| Gallic Acid | T24 and AGS gastric cancer cells | Suppressed PI3K/Akt/NF-κB signaling. | Inhibited cancer cell progression. | frontiersin.org |
| Mangiferin | This compound-induced breast cancer in rats | Implicated in reducing the effects of elevated TNF-α, which mediates NF-κB translocation. | Reduced tumor volume. | fortunejournals.com |
Disruption of Estrogen Receptor Signaling
Estrogen and its receptor (ER) play a pivotal role in the development and progression of a significant portion of breast cancers. The carcinogen this compound is frequently used to induce mammary tumors in animal models that are often estrogen-dependent, making them suitable for studying the effects of interventions targeting ER signaling. aacrjournals.orgcancernetwork.com Disrupting this signaling pathway is a key strategy for chemoprevention. mdpi.comnih.gov
Antiestrogenic drugs work by competing with estrogen for binding to ERs, thereby impeding estrogen-dependent tumor growth. mdpi.com The effectiveness of tamoxifen (B1202), a selective estrogen receptor modulator (SERM), in preventing the growth of ER-positive tumors has been demonstrated in the this compound rat mammary carcinoma model. aacrjournals.org Continuous treatment with tamoxifen has been shown to be highly effective in keeping animals tumor-free. aacrjournals.org This foundational research provided the scientific basis for using tamoxifen as a chemopreventive agent in high-risk women. aacrjournals.org
Natural compounds have also been investigated for their ability to interfere with ER signaling. A study on a pomegranate emulsion (PE) in this compound-induced rat mammary carcinogenesis found that PE downregulated the intratumor expression of both ER-α and ER-β, and lowered the ER-α:ER-β ratio. mdpi.com This was accompanied by a suppression of cyclin D1, a downstream target of ER signaling. mdpi.com
Furthermore, selenium, in the form of methylseleninic acid (MSA), has been shown to disrupt estrogen receptor signaling. aacrjournals.org In ERα-positive breast cancer cells, MSA decreased the levels of ERα expression while increasing the expression of ERβ. aacrjournals.org It also inhibited ER trans-activating activity and reduced the binding of estradiol (B170435) to its receptor. aacrjournals.org
The interplay between ER signaling and other pathways is also a critical area of investigation. For instance, there is evidence of crosstalk between the ER and peroxisome proliferator-activated receptor-γ (PPARγ) pathways, which have opposing effects on PI3K/AKT signaling in estrogen-dependent breast cancer cells. oncotarget.com This suggests that suppressing PPARγ could potentially upregulate ER expression, making tumors more susceptible to anti-estrogen therapy. oncotarget.com
Table 2: Interventions Targeting Estrogen Receptor Signaling in this compound-Induced Carcinogenesis
| Intervention | Model System | Key Findings on ER Signaling | Associated Effects | Reference |
| Tamoxifen | This compound-induced rat mammary carcinoma | Competes with estradiol for ER binding, prevents growth of ER-positive tumors. | Effective in maintaining animals tumor-free with continuous treatment. | aacrjournals.org |
| Pomegranate Emulsion (PE) | This compound-induced rat mammary carcinogenesis | Downregulated intratumor expression of ER-α and ER-β, lowered ER-α:ER-β ratio. | Suppressed expression of cyclin D1. | mdpi.com |
| Methylseleninic Acid (MSA) | Human breast cancer cells (MCF-7, MDA-MB231) | Decreased ERα expression, increased ERβ expression, inhibited ER trans-activating activity, reduced estradiol-ER binding. | Potential for chemoprevention in ER-positive breast cancer. | aacrjournals.org |
| Fulvestrant (ER antagonist) | Progestin/DMBA-treated FVB mice | Effective in preventing mammary tumorigenesis. | Demonstrates the potential of anti-estrogen therapy in models with ER+ tumors. | oncotarget.com |
Epigenetic Modifiers as Chemopreventive Agents
Epigenetic alterations, including DNA methylation and histone modifications, are recognized as significant contributors to the development of cancer. plos.org These changes can be influenced by environmental factors and diet, and unlike genetic mutations, they are potentially reversible, making them attractive targets for chemoprevention. plos.org
Inhibition of DNA Methyltransferases (DNMTs)
DNA methylation, a process catalyzed by DNA methyltransferases (DNMTs), plays a crucial role in gene expression regulation. plos.org In cancer, aberrant DNA methylation patterns are common, often characterized by global DNA hypomethylation and hypermethylation of promoter regions of tumor suppressor genes, leading to their silencing. mdpi.complos.org Increased levels of DNMTs, particularly DNMT3a and DNMT3b, are frequently observed in cancerous tissues. plos.org
Studies using the this compound-induced carcinogenesis model have explored the role of DNMTs. For example, this compound treatment has been shown to cause significant DNA hypomethylation through the inhibition of DNMT enzymes. researchgate.netmdpi.com This suggests that agents capable of counteracting these effects could have chemopreventive potential.
Natural compounds have been identified as potential inhibitors of DNMTs. researchgate.net A study investigating a fruit extract rich in polyphenols and flavonoids, such as trans-resveratrol and trans-piceid, found that it could reduce the this compound-induced expression of DNMT1, DNMT3A, and DNMT3B genes in mice. nih.govresearchgate.net This inhibition of DNMT gene expression is hypothesized to delay cancer development and tumor progression. nih.gov Similarly, dietary components like extra virgin olive oil have been shown to counteract this compound-induced hypomethylation. mdpi.com
The inhibition of DNMTs can lead to the re-expression of silenced tumor suppressor genes, thereby arresting tumor growth and inducing differentiation. researchgate.net
Table 3: Modulation of DNMTs in the Context of this compound-Induced Carcinogenesis
| Agent/Diet | Model System | Effect on DNMTs/DNA Methylation | Associated Genes/Pathways | Reference |
| Fruit Extract (Polyphenols/Flavonoids) | This compound-exposed mice | Reduced this compound-induced expression of HDAC1, HDAC2, DNMT1, DNMT3A, DNMT3B. | Potential delay of cancer development. | nih.govresearchgate.net |
| Extra Virgin Olive Oil | This compound-exposed mice | Counteracted this compound-induced DNA hypomethylation. | Increased global DNA methylation levels. | plos.org |
| Corn Oil-Enriched Diet | This compound-induced rat breast cancer | Increased DNMT activity. | Increased promoter methylation of RASSF1A and TIMP3. | plos.org |
Regulation of Histone Deacetylases (HDACs)
Histone modifications are another critical layer of epigenetic regulation. The acetylation and deacetylation of histones, controlled by histone acetyltransferases (HATs) and histone deacetylases (HDACs) respectively, influence chromatin structure and gene accessibility. nih.govmdpi.com Dysregulation of HDACs is a common feature in many cancers, leading to aberrant gene expression, including the silencing of tumor suppressor genes. mdpi.comshuttlepharma.com Therefore, HDAC inhibitors are being actively investigated as anticancer agents. nih.govnih.gov
In the context of this compound-induced carcinogenesis, HDACs have been implicated as therapeutic targets. Phenylbutyrate, an HDAC inhibitor, has been shown to reduce oral tumor incidence and burden in a hamster model of this compound-induced oral carcinogenesis. nih.gov This effect was associated with the suppression of oncomiRs and the upregulation of differentiation markers. nih.gov
A fruit extract containing polyphenols and flavonoids demonstrated the ability to reduce the this compound-induced expression of HDAC1 and HDAC2 genes in mice. nih.gov The inhibition of HDACs by natural or synthetic compounds can delay cancer development and tumor progression. nih.govdntb.gov.ua Some HDAC inhibitors, like valproic acid, have been studied in clinical trials and have shown potential in reducing tumor cell proliferation. frontiersin.org
HDAC inhibitors can also influence the stability and function of non-histone proteins involved in tumor suppression. For example, HDAC1 has been identified as a key regulator of the stability of the TAp73 protein, a tumor suppressor. nih.gov
Table 4: Regulation of HDACs in this compound-Induced Carcinogenesis
| Agent | Model System | Effect on HDACs | Associated Effects | Reference |
| Phenylbutyrate | This compound-induced hamster oral carcinogenesis | Reduced intracellular HDAC activity. | Reduced tumor incidence and burden, suppressed oncomiRs, upregulated differentiation markers. | nih.gov |
| Fruit Extract (Polyphenols/Flavonoids) | This compound-exposed mice | Reduced this compound-induced expression of HDAC1 and HDAC2. | Potential delay of cancer development. | nih.govmdpi.com |
| Nicotinamide (NA) | This compound-induced mouse skin tumors | Targeted the HDAC pathway. | A novel chemoprevention strategy when combined with other compounds. | mdpi.com |
| Valproic Acid | This compound-transformed malignant breast cancer cells | Induced M1 macrophage polarization. | Promoted apoptosis of tumor cells. | researchgate.net |
Immunomodulatory Approaches
The immune system plays a dual role in cancer, capable of both suppressing and promoting tumor growth. Immunomodulatory approaches aim to stimulate the anti-tumor immune response and are a promising area of cancer therapy and chemoprevention. uokerbala.edu.iqresearchgate.net In this compound-induced cancer models, various immunomodulatory effects have been observed with different interventions.
For instance, treatment with Lactobacillus plantarum and inulin (B196767) in a rat model of mammary carcinogenesis led to a significant increase in the number of tumor-infiltrating CD4+ and CD8+ T-cells, indicating an enhanced local immune response. iiarjournals.org Similarly, a propolis extract was found to decrease the number of regulatory T cells (Tregs) that express the immunosuppressive cytokines IL-10 and TGF-β, suggesting a shift towards a more effective anti-tumor immune environment. journalagent.com
Effects on Macrophage Polarization and Activity (M1/M2)
Macrophages are highly plastic cells that can adopt different functional phenotypes in response to microenvironmental signals. nih.gov These phenotypes are broadly categorized as classically activated (M1) and alternatively activated (M2) macrophages. nih.govoatext.com
M1 macrophages are pro-inflammatory and possess anti-tumor properties. They initiate immune responses and can directly kill tumor cells. nih.govnih.gov
M2 macrophages are anti-inflammatory and are generally considered pro-tumoral. They contribute to tissue remodeling, angiogenesis, immune suppression, and promote tumor cell proliferation and invasion. nih.govnih.govmdpi.com
In the tumor microenvironment (TME), a shift towards an M2-dominant phenotype is often associated with poor prognosis. nih.govmdpi.com Therefore, strategies aimed at promoting a shift from the M2 to the M1 phenotype are being explored for cancer therapy.
In the context of this compound-induced carcinogenesis, the histone deacetylase inhibitor valproic acid was found to induce the polarization of macrophages toward the M1 phenotype in the tumor tissues of a breast cancer model. researchgate.net This M1 polarization was associated with an increased expression of pro-inflammatory cytokines like IFN-γ, IL-12, and TNF-α, activation of CD8+ T cells, and subsequent promotion of tumor cell apoptosis. researchgate.net
Conversely, conditions that favor M2 polarization can support tumor progression. The M2 phenotype is characterized by the secretion of anti-inflammatory cytokines like IL-10 and TGF-β, which can inhibit the generation of reactive oxygen species and apoptosis in abnormal cells. researchgate.net
Table 5: Macrophage Polarization in Cancer
| Macrophage Phenotype | Key Characteristics | Role in Cancer | Reference |
| M1 (Classically Activated) | Pro-inflammatory, secrete IL-12, TNF-α, produce iNOS and NO. | Anti-tumor, initiate immune responses, suppress tumor growth. | nih.govoatext.comnih.gov |
| M2 (Alternatively Activated) | Anti-inflammatory, secrete IL-10, TGF-β. | Pro-tumor, promote tumor growth, angiogenesis, invasion, and immune suppression. | nih.govnih.govmdpi.com |
Regulation of T Lymphocyte Populations
Several natural extracts have demonstrated the ability to modulate these this compound-induced changes in T cell populations. For instance, an extract from Cyperus rotundus was found to reduce the populations of both CD4 and CD8 T cells and significantly suppress their activation in this compound-exposed mice. uevora.ptfrontiersin.org Similarly, extracts from Sambucus javanica (leaves and berries) were shown to counteract the effects of this compound; the leaf extract, in particular, promoted the population of regulatory T cells while both extracts decreased the number of naive T cells (CD4+CD62L+). mdpi.com Furthermore, Citrus limon extract was observed to normalize the relative numbers of naive CD4 and CD8 T cells, which were decreased by this compound induction. rsc.orgacs.org In tumor-bearing mice, both CD4+ and CD8+ splenic T cells show elevated production of matrix metalloproteinase-9 (MMP-9), an enzyme implicated in tumor progression. bohrium.com These findings highlight that a key mechanism of chemoprevention involves the restoration of balance within T lymphocyte subsets, mitigating the immune dysregulation caused by this compound.
Modulation of Pro-inflammatory Cytokines (e.g., TNF-α, IFN-γ, IL-1β, IL-6)
This compound-induced carcinogenesis is strongly associated with the creation of a pro-inflammatory microenvironment that supports tumor development. uevora.pt Exposure to this compound leads to a significant upregulation in the expression and release of several pro-inflammatory cytokines, including Tumor Necrosis Factor-alpha (TNF-α), Interferon-gamma (IFN-γ), Interleukin-1beta (IL-1β), and Interleukin-6 (IL-6). nih.govuevora.ptacs.org This cascade of inflammatory mediators is crucial for cancer progression. nih.govcncb.ac.cn For instance, in this compound-induced breast cancer models, significantly high levels of TNF-α, IFN-γ, IL-1β, and IL-6 are produced by macrophages. nih.gov
The modulation of these cytokines is a key target for chemopreventive and therapeutic interventions. Various natural compounds have shown efficacy in suppressing these this compound-induced inflammatory signals. Salidroside, for example, dose-dependently suppressed high levels of pro-inflammatory cytokines, including TNF-α, IL-1β, and IL-6. cncb.ac.cn Similarly, extracts from Cyperus rotundus and Citrus limon have been shown to suppress the levels of TNF-α, IFN-γ, IL-1β, and IL-6. uevora.ptfrontiersin.orgrsc.org A polyherbal combination of turmeric and meniran modulated macrophage profiles by increasing the levels of M1 macrophage-associated cytokines (TNF-α, IL-6) while also impacting M2 macrophage markers, suggesting a rebalancing of the immune response. acs.orgmdpi.com These interventions underscore the importance of controlling inflammation to inhibit this compound-induced cancer.
| Natural Agent | Target Cytokines | Observed Effect in this compound Model | Source |
|---|---|---|---|
| Cyperus rotundus extract | TNF-α, IFN-γ, IL-1β, IL-6 | Suppressed levels expressed by macrophages. | uevora.ptfrontiersin.org |
| Citrus limon extract | TNF-α, IFN-γ, IL-6 | Reduced elevated levels, restoring them toward normal. | rsc.orgacs.org |
| Salidroside | TNF-α, IL-1β, IL-6 | Suppressed high levels of expression. | cncb.ac.cn |
| Turmeric-Meniran Polyherbal Extract | TNF-α, IL-6, IL-10 | Increased levels of CD11b+TNF-α+ and CD11b+IL6+ cells (M1 macrophages) and decreased CD11b+IL10+ cells (M2 macrophages). | acs.orgmdpi.com |
Natural Product-Based Chemoprevention
Polyphenols and Flavonoids
Polyphenols and flavonoids, abundant in various plant-based foods, have been extensively studied for their chemopreventive properties against this compound-induced carcinogenesis. These compounds exert their effects through multiple mechanisms, including antioxidant action, regulation of epigenetic markers, and modulation of carcinogen-metabolizing enzymes. For example, green tea polyphenols (polyphenon-E) and black tea polyphenols (polyphenon-B) were shown to enhance the antioxidant status in a hamster buccal pouch carcinogenesis model, with polyphenon-B being particularly effective.
In an in vivo mouse model, green tea extract, a flavonoid extract with added resveratrol, and coffee extract all prevented this compound-induced DNA hypomethylation in the liver, spleen, and kidney. The flavonoid extract, in particular, was noted to inhibit the activation of this compound from a procarcinogen to its carcinogenic form by inhibiting the CYP1A1 enzyme in the liver. Similarly, an aqueous extract of fruit seeds and peels, rich in polyphenols and flavonoids like resveratrol, was found to reduce the this compound-induced expression of histone deacetylases (HDACs) and DNA methyltransferases (DNMTs), genes whose inhibition may delay cancer development. Phenolic compounds from Phoenix dactylifera (date palm) pits, potentially related to quercetin and genistein (B1671435) derivatives, also demonstrated chemopreventive effects against this compound-induced mammary cancer in rats.
| Source of Polyphenol/Flavonoid | Key Compounds/Extract | Observed Chemopreventive Action in this compound Model | Source |
|---|---|---|---|
| Green Tea, Black Tea | Polyphenon-E, Polyphenon-B | Enhanced antioxidant status and decreased lipid peroxidation. | |
| Green Tea, Chinese Bayberry, Coffee, Flavonoid mix | Catechins, Myricetin, Resveratrol | Prevented this compound-induced LINE-1 DNA hypomethylation. Flavonoid extract inhibited CYP1A1. | |
| Fruit Seeds and Peels | Polyphenols and Flavonoids (inc. Resveratrol) | Reduced this compound-induced expression of HDAC and DNMT genes. | |
| Date Palm (Phoenix dactylifera) Pits | Acetone phenolic fraction (Genistein, Quercetin derivatives) | Prevented mammary cancer formation. |
Omega-3 Fatty Acids
Dietary omega-3 polyunsaturated fatty acids (PUFAs), primarily found in fish oil, have demonstrated significant inhibitory effects on this compound-induced carcinogenesis, particularly in mammary tumor models. Diets rich in omega-3 PUFAs, such as eicosapentaenoic acid (EPA) and docosahexaenoic acid (DHA), have been shown to reduce tumor incidence, growth, and metastasis. In a rat model of this compound-induced mammary tumors, a fish oil diet significantly reduced tumor incidence and growth. This protective effect is correlated with several molecular changes, including reduced serum levels of arachidonic acid (AA), protection against DNA damage, suppressed tumor cell proliferation, and an increase in apoptosis markers.
Studies have shown that even low doses of EPA and DHA can significantly decrease tumor incidence in rats on a high-fat diet. The chemopreventive effect of fish oil has been linked to the reduction of cell proliferation and DNA-protein crosslinks, alongside an increased expression of the p53 tumor suppressor protein in preneoplastic mammary tissue. However, the ratio of omega-3 to omega-6 PUFAs can be critical; some research indicates that when the amount of omega-3 PUFAs is excessively high relative to omega-6 PUFAs, it may paradoxically increase tumor incidence. A maternal diet rich in omega-3 FAs from canola oil was also found to offer protection against this compound-induced breast cancer in the F1 offspring of mice, suggesting a role for epigenetic reprogramming in this protective effect.
Other Plant Extracts (e.g., Black Cumin Seeds, Maranta arundinacea, Citrus limon, Turmeric-Meniran)
A diverse range of other plant extracts has been identified for their chemopreventive potential against this compound-induced cancers.
Black Cumin Seeds (Nigella sativa) : Extracts from black cumin seeds and their active component, thymoquinone, have shown notable anticancer activities. Topical application of N. sativa extract inhibited this compound-initiated skin carcinogenesis in mice. In rat models, N. sativa reduced the carcinogenic effects of this compound in mammary carcinoma and was able to reduce liver damage and inhibit cell proliferation in hepatocytes after this compound administration. The mechanism involves antioxidant and immunomodulatory activities, including the ability to reduce radical reactive compounds from this compound.
Maranta arundinacea (Arrowroot) : Dietary intervention with Maranta arundinacea has shown a chemopreventive effect against this compound-induced mammary cancer in rats. A diet containing 60% M. arundinacea completely prevented the detection of cancer, while lower percentages (30% and 45%) reduced cancer incidence and multiplicity. The protective effect is linked to the regulation of autophagy.
Citrus limon (Lemon) : Extracts from Citrus limon have demonstrated immunomodulatory and ameliorative effects in this compound-induced breast cancer models in mice. rsc.orgacs.org The extract was found to reverse this compound-induced alterations in the immune system, including normalizing the populations of naive CD4 and CD8 T cells and reducing the levels of pro-inflammatory cytokines like TNF-α, IFN-γ, and IL-6. rsc.orgacs.org
Turmeric-Meniran : A polyherbal combination of Turmeric (Curcuma longa) and Meniran (Phyllanthus niruri) has been shown to modulate the immune system in a this compound-induced cancer model. acs.orgmdpi.com The treatment regulated macrophage profiles, decreasing M2 macrophage markers (CD11b+IL10+) and increasing M1 markers (CD11b+IL6+ and CD11b+TNF-α+), suggesting a shift towards an anti-tumor immune response. acs.orgmdpi.com The combination of these herbs is believed to have synergistic anticancer functions. acs.org
| Plant Extract | Cancer Model | Key Findings | Source |
|---|---|---|---|
| Black Cumin Seed (Nigella sativa) | Skin, Mammary, Liver | Inhibited skin papilloma formation; reduced liver damage and cell proliferation. | |
| Maranta arundinacea | Mammary | Reduced cancer incidence and multiplicity; associated with regulation of autophagy. | |
| Citrus limon | Breast | Normalized T cell populations and suppressed pro-inflammatory cytokines (TNF-α, IFN-γ, IL-6). | rsc.orgacs.org |
| Turmeric-Meniran | General Cancer Model | Modulated macrophage profile, shifting from M2 to M1 phenotype. | acs.orgmdpi.com |
Novel Therapeutic Strategies (e.g., Photothermal Therapy)
Novel therapeutic strategies are being explored to provide more targeted, efficient, and minimally invasive treatments for cancers, including those induced by this compound. One such promising approach is photothermal therapy (PTT). rsc.org PTT utilizes photothermal agents, often nanoparticles, that absorb light, typically in the near-infrared (NIR) spectrum, and convert it into heat to induce localized hyperthermia and subsequent thermal ablation of cancer cells. rsc.org
This technique has been successfully applied in preclinical models of this compound-induced mammary cancer. In one study, polyvinylpyrrolidone-capped gold nanorods (PVP-AuNRs) were used as the photothermal agent. nih.gov When injected into this compound-induced tumors in rats and irradiated with an NIR laser, the PVP-AuNRs effectively halted tumor growth, reduced tumor volume, and improved histological outcomes, restoring cellular homeostasis and apoptotic responses. nih.gov
Another study developed a combined chemo-photothermal therapy using quercetin-loaded, folate-receptor-targeted plasmonic silver nanoparticles (QRC-FA-AgNPs). uevora.pt These nanoparticles not only allowed for the targeted delivery of the chemotherapeutic agent quercetin but also acted as photothermal transducers. In a this compound-induced breast carcinogenesis rat model, the system evoked hyperthermia under NIR laser irradiation, leading to the selective ablation of cancer cells and restraining tumor growth. uevora.pt These studies demonstrate that PTT, alone or in combination with chemotherapy, represents a revolutionary and effective strategy for treating this compound-induced tumors, with promising alterations in tumor histology, including significant necrosis of cancer tissue with minimal impact on surrounding healthy cells. rsc.org
| Photothermal Agent | Cancer Model | Mechanism | Key Outcomes | Source |
|---|---|---|---|---|
| Polyvinylpyrrolidone-capped Gold Nanorods (PVP-AuNRs) | This compound-induced mammary cancer (rats) | Absorb NIR light, inducing localized hyperthermia and tumor ablation. | Effectively treated tumor and halted its growth; reduced tumor volume; improved histological aspects. | nih.gov |
| Quercetin-loaded Folate-targeted Silver Nanoparticles (QRC-FA-AgNPs) | This compound-induced breast carcinogenesis (rats) | Combined chemo-photothermal therapy; targeted delivery of quercetin and NIR-induced hyperthermia. | Selective ablation of cancer cells; restrained tumor growth; induced apoptosis. | uevora.pt |
| Gold Nanoparticles (EGF-functionalized) | This compound-induced breast cancer (rats) | NIR laser activation of gold nanoparticles to induce photothermal effect. | Induced necrosis in treated tumors with minimal effect on surrounding healthy tissue. | rsc.org |
Advanced Research Methodologies in Dmba Studies
Gene Expression Profiling (e.g., Microarray, qRT-PCR, RNA-Seq)
Gene expression profiling is a critical tool for understanding the molecular alterations induced by DMBA. Techniques like microarray analysis, quantitative real-time PCR (qRT-PCR), and RNA-Sequencing (RNA-Seq) have been instrumental in identifying genes and pathways affected by this compound exposure.
In studies of this compound-induced rat mammary carcinogenesis, oligonucleotide microarrays have been used to analyze gene expression profiles. nih.gov These studies have revealed that the number of differentially expressed genes increases dramatically as the tissue progresses from premalignant to cancerous states. For instance, in one study, laser capture microdissection was used to isolate specific cell populations, including terminal end buds (TEBs), ductal carcinoma in situ (DCIS), and invasive mammary carcinoma (MC). The analysis showed a significant increase in the number of differentially expressed genes from 63 in this compound-treated TEBs to 798 in DCIS and 981 in MC. nih.gov
Key findings from these microarray studies include the identification of specific genes that are consistently up- or downregulated during this compound-induced carcinogenesis. For example, the anti-apoptotic gene PEP-19 showed a progressive increase in expression, with a 4-fold increase in this compound-TEBs, a 10-fold increase in DCIS, and a 16-fold increase in MC. nih.gov Other genes like MMP-13 and OPN were also found to be significantly upregulated in DCIS and MC. nih.gov Conversely, genes involved in basement membrane assembly (Nidogen-1) and angiogenesis inhibition (TSP-2) were significantly downregulated. nih.gov
Furthermore, cDNA microarray analysis has been used to compare gene expression profiles in mammary gland carcinomas induced by this compound and another carcinogen, 2-amino-1-methyl-6-phenylimidazo[4,5-b]pyridine (B1677688) (PhIP). oup.comoup.com These studies demonstrated that although the tumors were histologically similar, they could be distinguished based on their gene expression patterns, suggesting that different chemical carcinogens induce unique molecular signatures. oup.comoup.com Genes showing increased expression in both PhIP- and this compound-induced carcinomas included cyclin D1, PDGF-A chain, and STAT5A, which were validated by immunohistochemistry and western blot analysis. oup.com
qRT-PCR is often used to validate the findings from microarray analyses. nih.govplos.org For example, the upregulation of CXCR7 and UBe2c, identified by microarray in a this compound-induced pancreatic cancer model, was confirmed by qRT-PCR, showing a gradual increase in mRNA levels with prolonged this compound treatment. plos.org
RNA-Seq, a more recent and comprehensive technology, provides a deeper view of the transcriptome. While specific detailed findings from RNA-Seq in the context of this compound are emerging, it is a key component of modern multi-omics studies, often used in conjunction with epigenetic analyses like MeDIP-Seq to provide a more complete picture of gene regulation. nih.gov
Table 1: Differentially Expressed Genes in this compound-Induced Mammary Carcinogenesis
| Gene | Function | Expression Change | Stage of Carcinogenesis | Reference |
|---|---|---|---|---|
| PEP-19 | Anti-apoptotic | Upregulated (4 to 16-fold) | This compound-TEBs, DCIS, MC | nih.gov |
| MMP-13 | Matrix Metalloproteinase | Upregulated (19 to 61-fold) | DCIS, MC | nih.gov |
| OPN | Osteopontin | Upregulated (6 to 8-fold) | DCIS, MC | nih.gov |
| Nidogen-1 | Basement Membrane Assembly | Downregulated (4 to 10-fold) | DCIS, MC | nih.gov |
| TSP-2 | Angiogenesis Inhibitor | Downregulated (9 to 37-fold) | DCIS, MC | nih.gov |
| COUP-TFI | Transcription Repressor | Downregulated (17 to 100-fold) | DCIS, MC | nih.gov |
| Cyclin D1 | Cell Cycle Regulator | Upregulated | Carcinomas | oup.com |
| PDGF-A chain | Growth Factor | Upregulated | Carcinomas | oup.com |
| STAT5A | Transcription Factor | Upregulated | Carcinomas | oup.com |
Proteomic Analysis
Proteomic analysis provides a snapshot of the proteins present in a cell or tissue at a specific time, offering insights into the functional consequences of altered gene expression. In this compound research, proteomics has been used to identify protein biomarkers and understand the molecular mechanisms of carcinogenesis.
In a study on this compound-induced mammary cancer in rats, proteomic analysis revealed a significant increase in total protein concentration in the cancerous tissue compared to the control group. f1000research.comnih.gov Using techniques like SDS-PAGE, researchers have identified several proteins with altered expression levels. nih.gov For instance, protein bands with molecular weights corresponding to known cancer-related proteins such as HER-2, Nischarin, COX-2, Vimentin, and TNF were observed in this compound-treated rats. nih.gov
Another study investigating the effects of a high-fat diet and gestational this compound exposure on the maternal ovary used liquid chromatography-tandem mass spectrometry (LC-MS/MS) for proteomic analysis. oup.com The results showed that this compound exposure alone altered the abundance of 21 proteins in the ovaries of lean mice. In obese mice, this compound exposure affected 134 proteins, indicating a synergistic effect between obesity and the carcinogen. oup.com
Furthermore, a comparative proteomic analysis was conducted on a rat model of ovarian carcinoma induced by this compound, with and without melatonin (B1676174) therapy. unesp.br This study used multidimensional protein identification combined with mass spectrometry and found that melatonin treatment led to the downregulation of numerous proteins involved in cancer signaling pathways. These pathways included those related to mitochondrial metabolism, hypoxia-inducible factor-1 signaling, and endoplasmic reticulum stress. unesp.br
In a Syrian golden hamster model of this compound-induced oral cancer, salivary exosome proteomics were analyzed. mdpi.com This research found unique proteins, such as desmocollin-2, in the salivary exosomes of the this compound-treated group before radiation therapy. This suggests that salivary exosomes may carry protein biomarkers indicative of tumorigenesis. mdpi.com
Table 2: Proteins with Altered Expression in this compound-Induced Carcinogenesis
| Protein | Potential Role | Tissue/Model | Expression Change | Reference |
|---|---|---|---|---|
| HER-2 | Receptor Tyrosine Kinase | Rat Mammary Gland | Suspected Upregulation | nih.gov |
| Nischarin | Tumor Suppressor | Rat Mammary Gland | Suspected Upregulation | f1000research.com |
| COX-2 | Inflammation | Rat Mammary Gland | Suspected Upregulation | nih.gov |
| Vimentin | Intermediate Filament | Rat Mammary Gland | Suspected Upregulation | nih.gov |
| TNF | Cytokine | Rat Mammary Gland | Suspected Upregulation | nih.gov |
| Desmocollin-2 | Cell Adhesion | Hamster Salivary Exosomes | Unique Presence | mdpi.com |
DNA Adduct Analysis (e.g., ³²P-postlabeling/TLC, HPLC)
A key mechanism of this compound-induced carcinogenesis is the formation of DNA adducts, which are segments of DNA bound to a cancer-causing chemical. The analysis of these adducts is crucial for understanding the genotoxic effects of this compound.
The ³²P-postlabeling assay, often combined with thin-layer chromatography (TLC), is a highly sensitive method for detecting and quantifying DNA adducts. wikipedia.org This technique has been used to study the formation and persistence of this compound-DNA adducts in various tissues. For example, in mouse skin, the ³²P-postlabeling assay has shown that this compound-DNA adducts can persist for up to 42 weeks after a single topical application. oup.com The study also found that adducts were approximately 10 times more persistent in dermal DNA compared to epidermal DNA. oup.com The sensitivity of the assay can be enhanced by using a limiting amount of carrier-free [γ-³²P]ATP, which allows for the quantification of very low levels of adducts. oup.com
High-performance liquid chromatography (HPLC) is another powerful technique used for the analysis of this compound-DNA adducts. oup.comaacrjournals.org HPLC allows for the separation and characterization of different types of adducts. In studies of this compound metabolism in mouse epidermis, HPLC analysis demonstrated the presence of multiple DNA adducts derived from metabolites of this compound, such as 7-hydroxymethyl-12-methylbenz[a]anthracene (B1218729) (7-OHM-12-MBA). aacrjournals.org In hamster cheek pouch epithelium, HPLC analysis of DNA from [³H]this compound-treated animals revealed three major peaks, likely corresponding to diol epoxide-deoxyribonucleoside adducts. nih.gov
HPLC has also been used to characterize this compound-DNA adduct profiles in the rat mammary gland. researchgate.net These studies have identified three major adducts derived from the anti-diol epoxide of this compound. researchgate.net The combination of these analytical techniques has provided a detailed understanding of the types of DNA damage induced by this compound and how this damage persists in target tissues, contributing to the initiation of cancer.
Table 3: Common this compound-DNA Adducts and Analytical Methods
| Adduct Type | Analytical Method | Tissue/Model | Key Finding | Reference |
|---|---|---|---|---|
| This compound-DNA adducts (general) | ³²P-postlabeling/TLC | Mouse Skin | Adducts persist for up to 42 weeks, more persistent in dermis. | oup.com |
| Benzylic-DNA adducts | ³²P-postlabeling assay | Rat Subcutaneous Tissue | Formation of adducts from this compound and its metabolites. | acs.org |
| Diol epoxide-deoxyribonucleoside adducts | HPLC | Hamster Cheek Pouch | Identification of three major adduct peaks. | nih.gov |
| Adducts from 7-OHM-12-MBA | HPLC | Mouse Epidermis | Demonstration of adducts from a this compound metabolite. | aacrjournals.org |
| Anti-diol epoxide adducts | HPLC | Rat Mammary Gland | Identification of three major adducts. | researchgate.net |
Epigenetic Analysis (e.g., MeDIP-Seq, ChIP-Seq)
Epigenetic modifications, such as DNA methylation and histone modifications, play a crucial role in gene regulation and can be altered by carcinogens like this compound. Advanced techniques like Methylated DNA Immunoprecipitation Sequencing (MeDIP-Seq) and Chromatin Immunoprecipitation Sequencing (ChIP-Seq) are used to study these changes on a genome-wide scale.
MeDIP-Seq is used to profile DNA methylation patterns across the genome. ohmx.biomdpi.com In a study of this compound/TPA-induced mouse skin cancer, MeDIP-Seq was used to compare the DNA methylation profiles of tumor tissue and normal skin. nih.govnih.gov The analysis identified 5,424 genes with a greater than 2-fold change in CpG methylation in the this compound/TPA group. nih.govnih.gov Pathway analysis of these genes revealed that pathways related to protein kinase A signaling and xenobiotic metabolism were significantly affected. nih.gov
ChIP-Seq is a powerful method for identifying the binding sites of DNA-associated proteins, including modified histones and transcription factors. medium.com This technique has been used to investigate how maternal diet can influence epigenetic modifications and protect against this compound-induced breast cancer in offspring. In one study, ChIP-seq was used to analyze histone H3 lysine (B10760008) 4 dimethylation (H3K4me2) and H3 lysine 18 acetylation (H3K18ac) in the mammary tissue of mice. nih.gov The results showed that a maternal diet rich in omega-3 fatty acids led to significant changes in these histone marks around the transcription start sites of differentially expressed genes, potentially contributing to cancer protection. nih.gov
These epigenetic analysis techniques provide a deeper understanding of how this compound can alter gene expression through mechanisms other than direct DNA mutation, offering potential targets for cancer prevention and therapy.
Table 4: Epigenetic Modifications in this compound Studies
| Modification | Analytical Method | Tissue/Model | Key Finding | Reference |
|---|---|---|---|---|
| DNA Methylation | MeDIP-Seq | Mouse Skin Cancer | 5,424 genes with altered CpG methylation in the this compound/TPA group. | nih.govnih.gov |
| Histone H3K18 Acetylation | ChIP-Seq | Mouse Mammary Tissue | Increased levels around TSS correlated with altered gene expression. | nih.gov |
| Histone H3K4 Dimethylation | ChIP-Seq | Mouse Mammary Tissue | Changes observed in response to maternal diet and carcinogen exposure. | nih.gov |
Immunohistochemistry and Western Blotting
Immunohistochemistry (IHC) and Western blotting are widely used techniques to detect and quantify specific proteins in tissues and cell extracts, respectively. These methods are essential for validating findings from gene expression and proteomic analyses and for understanding the cellular context of protein expression.
In this compound-induced rat mammary tumors, IHC has been used to characterize the expression of various proteins, including cytokeratins, estrogen receptor α (ERα), and signaling molecules. frontiersin.orgnih.govspandidos-publications.com For example, IHC studies have shown that this compound-induced mammary carcinomas in heterozygous Trp53 knockout mice have a high frequency of ERα-positive cells and nuclear positivity for phosphorylated ERK (pERK), indicating the activation of the MAPK signaling pathway. spandidos-publications.com In another study, IHC revealed the presence of both luminal (CK18/CK19-positive) and basal/myoepithelial (CK14/αSMA-positive) cells in this compound-induced organoid-derived carcinomas. frontiersin.org
Western blotting is used to quantify the levels of specific proteins in a sample. oup.comnih.govspandidos-publications.comfrontiersin.orgresearchgate.net This technique has been used to confirm the upregulation of proteins like p53 in response to treatments that prevent this compound-induced skin carcinogenesis. spandidos-publications.com In studies of this compound-induced mammary carcinogenesis, Western blotting has validated the increased expression of proteins like cyclin D1, which was initially identified by microarray analysis. oup.com Furthermore, in a study on the role of selenoproteins in this compound-induced mammary carcinogenesis, Western blot analysis showed that the levels of selenoproteins like Sep15, GPx4, and GPx1 were reduced in tumors from mice with a specific genetic knockout. nih.gov
Together, IHC and Western blotting provide crucial information on the abundance and localization of proteins, helping to connect molecular changes to cellular and tissue-level effects in this compound-induced carcinogenesis.
Table 5: Protein Expression Analysis by IHC and Western Blotting in this compound Studies
| Protein | Technique | Tissue/Model | Key Finding | Reference |
|---|---|---|---|---|
| ERα | IHC | Rat Mammary Carcinoma | High frequency of ERα-positive cells in tumors from Trp53 knockout mice. | spandidos-publications.com |
| pERK | IHC | Rat Mammary Carcinoma | Nuclear positivity indicating MAPK pathway activation. | spandidos-publications.com |
| Cytokeratins (CK18/19, CK14) | IHC | Mouse Mammary Organoid-Derived Carcinoma | Presence of both luminal and basal/myoepithelial cell types. | frontiersin.org |
| p53 | Western Blot | Mouse Skin | Upregulation by a chemopreventive agent in a this compound/TPA model. | spandidos-publications.com |
| Cyclin D1 | Western Blot | Rat Mammary Carcinoma | Validation of increased expression found by microarray. | oup.com |
| Sep15, GPx4, GPx1 | Western Blot | Mouse Mammary Tumors | Reduced levels in tumors from mice with a genetic knockout. | nih.gov |
Flow Cytometry for Immune Cell Analysis
Flow cytometry is a powerful technique for analyzing the characteristics of individual cells within a heterogeneous population. In the context of this compound research, it is particularly useful for studying the effects of the carcinogen on the immune system.
Studies have used flow cytometry to examine the effects of this compound on splenocyte subpopulations in mice. nih.gov These analyses have shown that this compound can cause a dose-dependent decrease in the number and percentage of both B-cells and T-cells in the spleen. nih.gov Specifically, helper T-cells (Lyt-1 positive) were found to be a particularly sensitive population to this compound exposure. nih.gov
In the context of this compound-induced skin carcinogenesis, flow cytometry has been used to analyze the role of different T-cell subpopulations. nih.gov For example, in a two-stage skin carcinogenesis protocol, flow cytometry was used to determine the purity of CD4+ and CD8+ T-cell subpopulations after magnetic-activated cell sorting (MACS). nih.gov This allowed researchers to study the distinct roles of these T-cell subsets in tumor development, finding that CD8+ T-cells play a protective role while CD4+ T-cells have the opposite effect. nih.gov
Flow cytometry has also been employed to analyze γδ T cells in this compound/TPA-induced skin carcinogenesis. researchgate.net Representative gating strategies allow for the identification and quantification of different T-cell receptor (TCR) expressing populations, such as αβ TCR+, γδ TCRmid, and γδ TCRhi cells, within the CD3+ gate. researchgate.net
These studies demonstrate the utility of flow cytometry in dissecting the complex interactions between this compound and the immune system, providing insights into the mechanisms of immunotoxicity and immuno-surveillance in cancer.
Table 6: Immune Cell Analysis by Flow Cytometry in this compound Studies
| Cell Type | Tissue/Model | Key Finding | Reference |
|---|---|---|---|
| B-cells (mu heavy chain, kappa light chain) | Mouse Spleen | Dose-dependent decrease in number and percentage. | nih.gov |
| T-cells (Thy 1.2, Lyt-1, Lyt-2) | Mouse Spleen | Dose-dependent decrease in number and percentage. | nih.gov |
| CD4+ T-cells | Mouse Skin Carcinogenesis Model | Inhibitory role in tumor development. | nih.gov |
| CD8+ T-cells | Mouse Skin Carcinogenesis Model | Protective role in tumor development. | nih.gov |
| γδ T cells | Mouse Skin Carcinogenesis Model | Increased numbers of γδ TCRmid T cells. | researchgate.net |
Network Pharmacology and Molecular Docking
Network pharmacology and molecular docking are computational approaches that are increasingly being used in this compound research to predict potential molecular targets and elucidate the interactions between this compound and biological macromolecules.
Network pharmacology involves the construction and analysis of biological networks to identify the targets of a compound and understand its mechanism of action from a systems-level perspective. While specific, detailed network pharmacology studies focused solely on this compound are still emerging, this approach is often used in conjunction with other techniques to explore the mechanisms of action of compounds that may modulate this compound's effects. mdpi.com
Molecular docking is a computational technique that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. neuropharmac.comresearchtrends.netresearchgate.netnih.gov This method has been used to study the interaction of this compound and its metabolites with various enzymes and receptors. For example, molecular docking studies have investigated the binding of this compound's carcinogenic metabolite, this compound-3,4-diol-1,2-epoxide (DMBADE), to glutathione (B108866) S-transferases (GSTs) and N-acetyltransferases (NATs), which are involved in detoxification. neuropharmac.com These studies have shown that DMBADE has a relatively weak binding affinity for GSTs, suggesting they are not the primary enzymes for its detoxification, while showing more favorable interactions with NAT2. neuropharmac.com
In another study, molecular docking was used to investigate the interaction of echinochrome, a potential chemopreventive agent, with enzymes involved in this compound bioactivation, such as cytochrome P450 1B1 (CYP1B1) and microsomal epoxide hydrolase (mEH). researchtrends.net The results showed that echinochrome could bind to the active sites of these enzymes, suggesting a mechanism for its protective effects against this compound toxicity. researchtrends.net
Molecular docking has also been used to explore the binding of potential anticancer compounds to key proteins in signaling pathways affected by this compound, such as the PI3K/AKT and TGF-β pathways. nih.gov These computational approaches provide valuable insights into the molecular interactions of this compound and can help to guide further experimental research.
Table 7: Molecular Docking Studies in this compound Research
| Ligand | Target Protein | Key Finding | Reference |
|---|---|---|---|
| This compound-3,4-diol-1,2-epoxide (DMBADE) | GSTs (GSTM1, GSTP1, GSTA1) | Weak binding affinity, suggesting GSTs are not primary detoxification enzymes. | neuropharmac.com |
| This compound-3,4-diol-1,2-epoxide (DMBADE) | NAT2 | Favorable interaction, suggesting a role in detoxification. | neuropharmac.com |
| Echinochrome | CYP1B1, mEH | Binds to active sites, suggesting inhibition of this compound bioactivation. | researchtrends.net |
| Betanin | Bax, Caspase-3, Caspase-9, PI3K, AKT, p53 | High binding affinity, suggesting potential anticancer activity. | nih.gov |
Future Directions and Research Gaps
Elucidating Complex Gene-Environment Interactions
A critical area of ongoing research is understanding how genetic predisposition interacts with environmental exposure to carcinogens like DMBA. nih.govnih.gov Studies have shown that this compound's ability to induce tumors is significantly influenced by an individual's genetic makeup.
For instance, the interaction between this compound and the ErbB2 oncogene, which is relevant in a subset of human breast cancers, has been a key focus. In transgenic mouse models that overexpress ErbB2, exposure to this compound significantly accelerates mammary tumor development, reduces tumor latency, and increases the number of tumors. nih.govnih.gov This suggests a synergistic effect between the genetic alteration (ErbB2 overexpression) and the environmental carcinogen (this compound). nih.gov Molecular analyses in these models reveal that this compound exposure enhances signaling through the epidermal growth factor receptor (EGFR)/ErbB2 and estrogen receptor (ER) pathways. nih.govnih.gov Furthermore, tumors from this compound-exposed mice exhibit greater chromosomal instability, indicating that the carcinogen promotes tumorigenesis in genetically susceptible individuals by increasing genomic alterations. nih.govnih.gov
Similarly, the tumor suppressor gene Trp53 (p53) plays a crucial role. In mice with a heterozygous knockout of the Trp53 gene, a single dose of this compound leads to a significantly faster induction of mammary carcinomas compared to wild-type mice. frontiersin.orgspandidos-publications.com This highlights how a pre-existing deficiency in a key tumor suppressor gene can dramatically increase susceptibility to environmental carcinogens. frontiersin.org These findings underscore the importance of investigating how specific genetic backgrounds can modulate the risk associated with chemical exposures, providing insights into why some individuals are more susceptible to cancer than others. nih.gov
Understanding Long-Term Epigenetic Consequences
Exposure to this compound can induce lasting changes in gene expression without altering the DNA sequence itself, a process known as epigenetic modification. These changes are a crucial area of research for understanding the long-term consequences of carcinogen exposure.
One of the most studied epigenetic mechanisms is DNA methylation. Research has shown that even transient exposure to this compound can cause significant, lasting alterations in the DNA methylation patterns of numerous genes in breast tissue. aacrjournals.org These changes can occur early after exposure and are considered potential markers for cancer progression and targets for early intervention. aacrjournals.org Studies using genome-wide analysis have identified thousands of genes with altered CpG methylation in this compound-induced skin cancer models. nih.govaacrjournals.org Key signaling pathways affected by these methylation changes include those related to protein kinase A signaling and xenobiotic metabolism. nih.gov
Another important area of epigenetic research involves histones, the proteins around which DNA is wound. This compound exposure can alter the abundance of various histones and their variants. oup.comnih.gov For example, in mouse models of obesity, this compound exposure led to more pronounced changes in histone profiles, suggesting that metabolic state can influence epigenetic responses to carcinogens. oup.comnih.gov Specific changes included decreases in histones H4, H3, and 2A, and increases in histone variants H1.2 and H15. oup.com These alterations can potentially modify transcriptional regulation in the ovary, contributing to this compound's ovotoxicity. oup.comnih.gov Understanding these long-term epigenetic effects is crucial, as they may be inherited by daughter cells and contribute to the initiation and progression of cancer long after the initial exposure. mdpi.com
Exploring the Role of the Microbiome in this compound Carcinogenesis
The community of microorganisms residing in the gut, known as the gut microbiome, is increasingly recognized as a key player in health and disease, including cancer. There is growing interest in how the microbiome influences the carcinogenic effects of chemicals like this compound. The gut microbiota can metabolize chemical compounds, potentially altering their toxicity and carcinogenic potential. oup.comyoutube.com
Studies have shown that microorganisms like Pseudomonas aeruginosa and Penicillium notatum can transform this compound into hydroxylated metabolites, suggesting a potential role for microbes in the environmental carcinogenesis of polycyclic aromatic hydrocarbons. nih.govnih.gov In animal models, the composition of the gut microbiome has been shown to influence susceptibility to chemically induced cancer. oup.com For example, certain bacterial metabolites can promote inflammation or cause DNA damage, thereby contributing to tumor development initiated by a carcinogen. oup.com
Furthermore, exposure to this compound has been shown to have a significant and prolonged depressive effect on the gut's production of glutathione (B108866), a critical antioxidant. utmb.edunih.gov This disruption of gut metabolism may lead to increased oxidative damage, a known mechanism in the initiation and progression of cancer. utmb.edunih.gov Research has also observed that treatments which alter the gut microbiome, such as the administration of cholera toxin, can modify the gut's bacterial composition—increasing the abundance of Lactobacillus and decreasing Clostridia—and subsequently suppress this compound-induced carcinogenesis. researchgate.net Future research in this area aims to identify specific microbes and microbial pathways that modulate this compound's effects, which could lead to novel preventive strategies, such as probiotic interventions or dietary modifications, to mitigate the risks associated with carcinogen exposure.
Development of More Predictive Preclinical Models
To better understand this compound-induced carcinogenesis and test potential therapies, researchers rely on preclinical models. A significant research goal is to develop models that more accurately mimic human cancers. nih.gov
Chemically induced models, particularly in rats, have long been a cornerstone of this compound research. nih.goviiarjournals.org this compound-induced mammary tumors in certain rat strains share many similarities with human breast cancer, including their origin in ductal epithelial cells and their dependence on hormones like estrogen. nih.govnih.gov These models are valuable for studying the different stages of cancer development and for identifying molecular features, such as high-frequency mutations in the Hras gene. nih.gov
However, traditional 2D cell cultures and even some animal models have limitations in fully replicating the complexity of human tumors. altex.orgbenthamscience.com To address this, more advanced models are being developed. Three-dimensional (3D) organoid models, which are tiny, self-organized structures grown from stem cells, offer a more physiologically relevant system. frontiersin.org Recent studies have used mammary tissue-derived organoids to model this compound carcinogenesis ex vivo. frontiersin.org Interestingly, tumors derived from these this compound-treated organoids showed different genetic and histological characteristics compared to tumors induced directly in live animals, indicating that the method of carcinogenesis can lead to distinct tumor pathways. frontiersin.org
Other advanced models include patient-derived xenografts (PDXs), where tumor fragments from a human patient are implanted into immunodeficient mice. nih.gov While not specific to initiating cancer with this compound, these models are invaluable for studying the behavior of established human tumors. The development of "gut-on-a-chip" and other microphysiological systems also holds promise for studying the interplay between this compound, host tissues, and the microbiome in a controlled environment. altex.orgmdpi.com The continued refinement of these preclinical models is essential for improving the translation of research findings into clinical applications. nih.gov
| Model Type | Description | Key Findings/Applications with this compound | References |
|---|---|---|---|
| Chemically Induced Rat Models (e.g., Sprague-Dawley) | Direct administration of this compound to rats to induce tumors, most commonly mammary adenocarcinomas. | Tumors are often hormone-receptor positive (ER/PR+), show Hras mutations, and are used to study cancer stages and prevention. | nih.goviiarjournals.orgnih.gov |
| Genetically Engineered Mouse Models (GEMMs) | Mice engineered with specific genetic alterations (e.g., ErbB2 overexpression, Trp53 knockout) are exposed to this compound. | Used to study gene-environment interactions and how genetic predisposition affects susceptibility to this compound. | nih.govfrontiersin.orgspandidos-publications.com |
| Organoid-Based Models | 3D cultures derived from mammary tissue are treated with this compound ex vivo and then implanted into host mice. | Allows for studying initiation of carcinogenesis in a more controlled, human-relevant microenvironment; reveals distinct mutational profiles compared to in vivo models. | frontiersin.org |
| Menopause Mouse Model | Mice are treated with 4-vinylcyclohexene (B86511) diepoxide (VCD) to induce ovarian failure, mimicking menopause, followed by this compound treatment. | Developed to study the onset of postmenopausal ovarian cancer, with a high incidence of epithelial tumors. | nih.gov |
Identification of Novel Biomarkers for Early Detection and Prognosis
A major goal in cancer research is the discovery of biomarkers that can signal the presence of cancer at its earliest, most treatable stage, or predict the outcome of the disease. mdpi.comsciencedaily.com Research on this compound-induced carcinogenesis is a powerful tool for identifying such markers. By studying the molecular and cellular changes that occur in tissues shortly after this compound exposure but before tumors develop, scientists can pinpoint potential early indicators of transformation. nih.govnih.gov
Early molecular biomarkers being investigated include specific DNA adducts—locations where this compound or its metabolites have attached to the DNA. nih.gov The formation of these adducts is a critical initiating event in carcinogenesis, and their detection could serve as a marker of effective exposure and DNA damage. nih.gov A dose-dependent increase in this compound-DNA adducts has been observed in mammary epithelial cells long before tumors form. nih.gov
Gene expression profiling has also identified genes whose expression is altered at the precancerous stage. nih.govnih.gov Studies have identified changes in genes involved in key cancer-related pathways, such as the Wnt and Jak-STAT signaling pathways, shortly after this compound administration. nih.govnih.gov Additionally, antioxidant biomarkers are being explored. This compound is known to induce oxidative stress, and studies have shown that it alters the levels of antioxidants like glutathione (GSH), superoxide (B77818) dismutase (SOD), and catalase (CAT). azerbaijanmedicaljournal.netrroij.com Monitoring these antioxidant levels could potentially indicate exposure and cancer risk. azerbaijanmedicaljournal.net The identification of a reliable panel of these biomarkers could lead to new screening methods for high-risk populations and provide valuable prognostic information. mdpi.com
Q & A
Q. What are the critical safety protocols for handling DMBA in laboratory settings?
this compound is a potent carcinogen and requires stringent safety measures. Researchers must use:
- Engineering controls : Class I, Type B biological safety hoods during handling to minimize aerosol exposure .
- Personal protective equipment (PPE) : Gloves (Polyvinyl Alcohol or Viton®), full-body suits (DuPont Tyvek®), and eye protection. Skin contact must be avoided due to dermal absorption risks .
- Waste management : Use HEPA-filtered vacuums for cleanup; dry sweeping is prohibited to prevent dust dispersion .
- Storage : Store in tightly sealed containers under inert gas (e.g., nitrogen) to prevent oxidation .
Q. How is this compound utilized to establish mammary tumor models in rodents?
this compound induces mammary tumors via a single oral dose (e.g., 10 mg/kg in rats, adjusted by body surface area). Key steps include:
- Dose calculation : Use the Km factor method (e.g., 20 mg/kg in mice converts to 10 mg/kg in rats) .
- Validation : Monitor tumor development via caliper measurements or ultrasonography, with histopathological confirmation .
- Strain selection : SENCAR mice or Sprague-Dawley rats are preferred for high tumor susceptibility .
Q. What metabolic pathways activate this compound into DNA-reactive intermediates?
this compound is metabolized primarily by cytochrome P450 enzymes (e.g., CYP1A1/1B1) into dihydrodiol epoxides and hydroxymethyl derivatives. Key metabolites include:
Q. What mechanisms underlie this compound’s organ-specific carcinogenicity?
this compound’s carcinogenicity arises from:
- DNA adduct formation : Electrochemical oxidation generates adducts like 7-MBA-12-CH₂-N7Gua, causing mutations in oncogenes (e.g., HRAS) .
- Adrenal and mammary gland specificity : High expression of activating enzymes (e.g., CYP1B1) and low detoxification activity in these tissues .
Q. How should this compound solutions be prepared to ensure stability?
- Solubility : Dissolve in DMF or vegetable oils (e.g., sesame oil) at concentrations ≤10 mg/mL to prevent precipitation .
- Stability : Store aliquots at -20°C under argon; avoid repeated freeze-thaw cycles to preserve metabolic activity .
Advanced Research Questions
Q. How can contradictions in this compound metabolic studies be resolved?
Discrepancies in metabolite profiles (e.g., dihydrodiol vs. hydroxymethyl pathways) may arise from:
- Species differences : Rat liver microsomes predominantly produce 7-HMBA, while human isoforms favor diol epoxides .
- Experimental conditions : Use LC-MS/MS with isotopically labeled standards (e.g., 7α-hydroxycholesterol-d7) to quantify adducts and avoid cross-reactivity .
- Enzyme induction : Pre-treatment with 3-methylcholanthrene increases ring-hydroxylated metabolites, altering toxicity profiles .
Q. What strategies optimize this compound-induced tumorigenesis while minimizing variability?
- Dietary modulation : High-fat diets accelerate tumor onset in SENCAR mice by enhancing this compound bioavailability .
- Hormonal priming : Progesterone pre-treatment increases mammary gland susceptibility by upregulating CYP enzymes .
- Dose fractionation : Split doses (e.g., 5 mg/kg weekly) reduce acute toxicity while maintaining carcinogenicity in resistant strains .
Q. Which analytical methods best characterize this compound-DNA adducts?
- HPLC-UV/fluorescence : Resolves primary adducts (e.g., 7-MBA-12-CH₂-C8dG) with >90% purity .
- ²³P-postlabeling : Detects low-abundance adducts (limit of detection: 1 adduct/10⁸ nucleotides) .
- Mass spectrometry : High-resolution LC-Orbitrap MS identifies secondary oxidation products (e.g., 7,12-(CH₂OH)₂-BA) .
Q. How does enzyme induction alter this compound’s metabolic fate and toxicity?
- 3-Methylcholanthrene pre-treatment : Upregulates CYP1A1, increasing dihydrodiol epoxide formation and adrenal toxicity .
- Phenobarbital induction : Enhances hydroxymethyl metabolite production, exacerbating hepatic DNA damage .
- Metyrapone inhibition : Reduces adrenal toxicity by blocking CYP11B1-mediated activation .
Q. What alternative metabolic pathways emerge under hypoxic conditions?
Under low oxygen, this compound undergoes one-electron oxidation via peroxidases (e.g., COX-2), generating radical cations that form depurinating adducts (e.g., 7-MBA-12-CH₂-N7Gua). This pathway dominates in inflammatory microenvironments .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
